Batimastat
Description
This compound is a synthetic hydroxamate with potential antineoplastic activity. this compound binds covalently to the zinc ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source; a synthetic matrix metalloproteinase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILPEOLDIKJHX-QYZOEREBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156497 | |
| Record name | Batimastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130370-60-4 | |
| Record name | Batimastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130370-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batimastat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130370604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batimastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Batimastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130370-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATIMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK349F52C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Batimastat and its Role in the Inhibition of Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Batimastat (BB-94), a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), and its function in impeding tumor angiogenesis. It details the underlying mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.
Introduction: Tumor Angiogenesis and the Role of MMPs
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1] This complex process is driven by a variety of pro-angiogenic factors and involves the proliferation and migration of endothelial cells, which must first breach the basement membrane and navigate the extracellular matrix (ECM).
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are essential for the degradation of the ECM.[1][2] Tumors often exhibit upregulated MMP activity. By breaking down components of the ECM like collagen and laminin, MMPs facilitate endothelial cell invasion and migration. Furthermore, they can release ECM-sequestered growth factors, such as Vascular Endothelial Growth Factor (VEGF), further promoting the angiogenic cascade.[3] Key MMPs implicated in angiogenesis include the gelatinases (MMP-2 and MMP-9) and collagenases (MMP-1).[1][4]
This compound (BB-94): A Potent MMP Inhibitor
This compound is a synthetic, low-molecular-weight hydroxamate-based compound that acts as a potent, broad-spectrum inhibitor of MMPs.[1][4] It functions as a competitive, reversible inhibitor by chelating the zinc ion within the active site of MMPs, thereby blocking their proteolytic activity.[1][5] This action prevents the degradation of the ECM, forming the basis of this compound's anti-angiogenic and anti-metastatic properties.[4][5]
Mechanism of Anti-Angiogenic Action
This compound's primary mechanism for inhibiting tumor angiogenesis is not through direct cytotoxicity to cancer or endothelial cells, but by disrupting the fundamental process of endothelial cell invasion required for neovascularization.[6][7] The key steps are outlined below.
-
Inhibition of ECM Degradation : this compound binds to various MMPs, preventing the breakdown of the basement membrane and surrounding ECM. This creates a physical barrier that endothelial cells cannot penetrate.
-
Inhibition of Endothelial Cell Migration and Invasion : By preventing ECM degradation, this compound directly inhibits the ability of endothelial cells to migrate from existing vessels and invade the tumor stroma, a crucial step for forming new capillaries.[6]
-
Inhibition of Tube Formation : Studies have shown that this compound and other MMP inhibitors can selectively inhibit the tubular morphogenesis of endothelial cells in vitro.[8]
-
Reduction of Tumor Vascularity : In vivo studies demonstrate that treatment with this compound leads to a significantly reduced percentage of vascular volume within tumors, confirming its anti-angiogenic effect.[9]
The following diagram illustrates the central role of MMPs in angiogenesis and the inhibitory action of this compound.
Caption: Mechanism of this compound in inhibiting MMP-mediated angiogenesis.
Quantitative Efficacy Data
This compound has demonstrated potent inhibitory activity against several key MMPs and significant anti-tumor and anti-angiogenic effects in various preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound against MMPs
| MMP Target | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | 3 | [4] |
| MMP-2 (Gelatinase-A) | 4 | [4] |
| MMP-9 (Gelatinase-B) | 4 | [4] |
| MMP-7 (Matrilysin) | 6 | [4] |
| MMP-3 (Stromelysin-1) | 20 | [4] |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of this compound
| Tumor Model | Animal Model | This compound Dose | Key Findings | Reference |
| B16F1 Melanoma | Mice | 50 mg/kg i.p. daily | 54% reduction in tumor volume; significant reduction in vascular volume within metastases. | [9] |
| Murine Hemangioma (eEnd.1 cells) | Nude Mice | 30 mg/kg daily | Inhibition of tumor growth; reduced size of blood-filled spaces. | [6] |
| Lewis Lung Carcinoma (3LL) | C57BL/6 Mice | i.p. injection | 25% inhibition of mean tumor volume; 26% inhibition of mean lung metastasis number. | [10] |
| Human Breast Cancer (MDA-MB-435) | Athymic Nude Mice | 30 mg/kg i.p. daily | Significantly inhibited local-regional tumor regrowth; reduced incidence, number, and volume of lung metastases. | [7] |
Key Experimental Protocols
The anti-angiogenic properties of this compound have been validated through several key in vitro and in vivo experiments.
In Vitro Endothelial Cell Invasion Assay
This assay measures the ability of endothelial cells to invade through a basement membrane equivalent in response to a chemoattractant, and the inhibitory effect of compounds like this compound.
Methodology:
-
Chamber Preparation: Use transwell inserts (e.g., 8 µm pore size) and coat the upper surface with a thin layer of Matrigel, a reconstituted basement membrane extract. Allow the Matrigel to polymerize at 37°C.[6]
-
Cell Seeding: Culture endothelial cells (e.g., HUVECs) to sub-confluency. Resuspend the cells in a serum-free medium.
-
Treatment: Pre-incubate the endothelial cells with various concentrations of this compound or vehicle control.
-
Assay Setup: Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts. Add a chemoattractant (e.g., VEGF or serum-containing medium) to the lower chamber.
-
Incubation: Incubate the plates for a period of 12-24 hours at 37°C to allow for cell invasion.
-
Quantification: After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane (e.g., with Crystal Violet). Count the number of stained cells in several microscopic fields to quantify invasion.
In Vivo Tumor Xenograft Model
This protocol assesses the effect of this compound on tumor growth, metastasis, and tumor-associated angiogenesis in a living organism.
Methodology:
-
Cell Culture: Culture a human tumor cell line (e.g., MDA-MB-435 breast cancer cells) under standard conditions.[7]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.[7]
-
Tumor Implantation: Inject a suspension of tumor cells (e.g., 1-2 x 10^6 cells) subcutaneously or into an orthotopic site (e.g., mammary fat pad) of each mouse.[7]
-
Tumor Growth and Treatment: Allow tumors to grow to a palpable size. Once tumors are established, begin treatment with this compound (e.g., 30 mg/kg daily via intraperitoneal injection) or a vehicle control.[7] In some models, treatment begins after the primary tumor is resected to evaluate the effect on regrowth and metastasis.[7]
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor animal weight and general health.
-
Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors and weigh them. Harvest organs like the lungs to quantify metastatic nodules.[7][10]
-
Immunohistochemistry: Process a portion of the tumor tissue for immunohistochemical analysis using an endothelial cell marker (e.g., anti-CD31 antibody) to assess microvessel density, providing a direct measure of angiogenesis.[7]
The following diagram provides a visual workflow for the in vivo xenograft model.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Conclusion and Future Perspectives
This compound effectively inhibits tumor angiogenesis by acting as a potent, broad-spectrum inhibitor of matrix metalloproteinases. Its mechanism is centered on preventing the degradation of the extracellular matrix, which is a prerequisite for the migration and invasion of endothelial cells. Preclinical data robustly support its anti-angiogenic, anti-tumor, and anti-metastatic efficacy. While early clinical development of this compound was hampered by poor solubility and bioavailability,[11][12] its success in preclinical models paved the way for the development of orally available MMP inhibitors. The principles demonstrated by this compound continue to inform the development of anti-angiogenic and anti-metastatic therapies, highlighting the critical role of the tumor microenvironment and ECM remodeling as therapeutic targets.
References
- 1. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors | MDPI [mdpi.com]
- 3. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of angiogenesis and murine hemangioma growth by this compound, a synthetic inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new synthetic matrix metalloproteinase inhibitor modulates both angiogenesis and urokinase type plasminogen activator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The matrix metalloproteinase inhibitor this compound inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. karger.com [karger.com]
Batimastat: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batimastat (BB-94) is a potent, synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling.[1][2] Due to their significant role in pathological processes such as tumor invasion, metastasis, and angiogenesis, MMPs have been a key target for therapeutic intervention.[3][4] this compound, one of the first MMP inhibitors to enter clinical trials, serves as a foundational tool for research in cancer biology, inflammation, and other diseases characterized by aberrant ECM degradation.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory profile, effects on cellular signaling pathways, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a low-molecular-weight, collagen peptidomimetic inhibitor.[7][8] Its structure features a hydroxamate moiety, which is key to its inhibitory activity, and a peptidic backbone that mimics the collagen substrate of MMPs.[6][9] Developed by British Biotech, this compound demonstrated significant anti-neoplastic, anti-angiogenic, and anti-metastatic activity in various preclinical tumor models.[2][10] While its clinical development was halted due to poor oral bioavailability and side effects associated with its intraperitoneal administration, it remains an invaluable compound for in vitro and in vivo research.[3][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | BB-94, BB94 | [2][9] |
| CAS Number | 130370-60-4 | [11] |
| Molecular Formula | C23H31N3O4S2 | [11] |
| Molecular Weight | 477.64 g/mol | [2][11] |
| Appearance | White solid powder | [2] |
| Purity | ≥98% (HPLC) | [11] |
| Solubility | Soluble in DMSO (e.g., up to 100 mM); insoluble in water and ethanol. | [9][11][12] |
| Storage | Store at -20°C, protected from light and air. | [11] |
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of MMPs.[6] The core of its mechanism lies in the hydroxamate group (-CONHOH), which acts as a powerful chelating agent for the zinc (Zn2+) ion located within the catalytic domain of MMPs.[2][3][9] This binding action physically blocks the active site, preventing the enzyme from cleaving its natural ECM substrates, such as collagen, gelatin, and fibronectin.[1][6] By inhibiting this enzymatic activity, this compound effectively halts the degradation of the ECM, a critical step in cell migration, invasion, and the formation of new blood vessels (angiogenesis).[3][13]
Caption: this compound's mechanism of action via chelation of the catalytic zinc ion in the MMP active site.
Quantitative Inhibitory Profile
This compound is characterized as a broad-spectrum inhibitor due to its potent activity against a wide range of MMP subtypes.[11][12] Its inhibitory concentration (IC50) values are typically in the low nanomolar range, demonstrating high affinity for these enzymes.
Table 2: In Vitro Inhibitory Activity of this compound (IC50 Values)
| MMP Subtype | IC50 (nM) | Reference(s) |
| MMP-1 (Collagenase-1) | 3 | [10][11][12] |
| MMP-2 (Gelatinase-A) | 4 | [10][11][12] |
| MMP-3 (Stromelysin-1) | 20 | [10][11][12] |
| MMP-7 (Matrilysin) | 6 | [10][11][12] |
| MMP-8 (Collagenase-2) | 10 | [10] |
| MMP-9 (Gelatinase-B) | 4 | [10][11][12] |
| MMP-13 (Collagenase-3) | 1-5 (range) | [14] |
| MMP-14 (MT1-MMP) | 1-5 (range) | [14] |
| ADAM17 (TACE) | 14.9 | [12][14] |
Note: IC50 values can vary slightly between different assay conditions and sources.
Key Signaling Pathways Modulated by this compound
MMPs are not merely degradative enzymes; they are critical signaling regulators that influence cell behavior by processing growth factors, cytokines, and cell surface receptors.[8][15] By inhibiting MMPs, this compound indirectly interferes with multiple downstream signaling pathways implicated in cancer progression and inflammation.
For instance, MMPs can cleave and release membrane-bound growth factors like TGF-β and VEGF, which then activate pathways such as MAPK/ERK and PI3K/Akt.[7][8] These pathways are central to promoting cell proliferation, survival, and migration. This compound's inhibition of MMPs can therefore lead to the suppression of these pro-tumorigenic signals.[7] Studies have shown that this compound can suppress the activation of MAP kinases (ERK1/2, p38) and reduce the activation of transcription factors like AP-1.[6][7]
Caption: this compound inhibits MMPs, preventing ECM degradation and the release of growth factors that drive pro-tumorigenic signaling pathways.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method to determine the IC50 of this compound against a specific MMP using a quenched fluorescent substrate.
Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold assay buffer.
-
Incubation: To each well of the 96-well plate, add 50 µL of the diluted this compound or control solution. Add 25 µL of the diluted MMP enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions. Add 25 µL of the substrate solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time curve. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Invasion Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Invasive cancer cell line (e.g., HT-1080, MDA-MB-231)
-
Boyden chamber inserts with 8 µm pore size polycarbonate membranes
-
Basement membrane extract (e.g., Matrigel)
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Cotton swabs, fixing and staining reagents (e.g., Diff-Quik)
Procedure:
-
Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add a thin layer to the top of each Boyden chamber insert. Allow it to solidify at 37°C for at least 1 hour.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control.
-
Assay Setup: Place the coated inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-48 hours, depending on the cell line's invasive potential.
-
Staining and Counting: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol and stain them.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields for each insert. Calculate the average number of invaded cells per field and compare the this compound-treated groups to the control group.
Caption: A typical experimental workflow for the evaluation of MMP inhibitors like this compound.
Summary of Preclinical and Clinical Findings
In Vitro:
-
Demonstrates potent anti-proliferative, anti-invasive, and anti-metastatic activity in a wide range of human cancer cell lines.[11]
-
Induces apoptosis and cell cycle arrest in hematological tumor models.[7][16]
-
Inhibition of MMP activity can indirectly affect MMP expression levels and interfere with MAPK and PI3K signaling pathways.[7][8]
In Vivo:
-
Effectively blocks the growth of human ovarian carcinoma xenografts and murine melanoma metastasis in animal models.[10]
-
Delays primary tumor growth in orthotopic models of human breast cancer without significant cytotoxicity.[10]
-
In non-cancer models, chronic administration of this compound was shown to reduce muscle pathology and improve function in a mouse model of Duchenne muscular dystrophy.[6]
Clinical Trials:
-
This compound was the first synthetic MMP inhibitor to be evaluated in clinical trials for cancer treatment.[5][6]
-
Phase I and II trials showed that intraperitoneally administered this compound was well-absorbed and could control the accumulation of malignant ascites in about half of evaluable patients.[17]
-
The drug did not advance to market primarily because of its poor solubility and lack of oral bioavailability, requiring direct intraperitoneal injection which could cause peritonitis.[3][5] These limitations led to the development of orally available analogs like Marimastat.[6]
Conclusion
This compound is a seminal molecule in the study of matrix metalloproteinase inhibition. Its characterization provided foundational proof-of-concept for MMPs as valid therapeutic targets in oncology and other diseases. While its own clinical path was cut short by formulation and delivery challenges, the wealth of preclinical data generated with this compound continues to inform current drug development efforts. For researchers, it remains a highly effective, reliable, and well-characterized tool for dissecting the complex roles of MMPs in both physiological and pathological processes.
References
- 1. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. caymanchem.com [caymanchem.com]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I/II trial of this compound, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
Early clinical trials and development of Batimastat
An In-depth Technical Guide to the Early Clinical Development of Batimastat (BB-94)
Introduction
This compound (BB-94) holds a significant place in the history of oncology drug development as the first synthetic, broad-spectrum matrix metalloproteinase inhibitor (MMPI) to advance into clinical trials. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM). In the context of cancer, MMPs are overexpressed by tumor and stromal cells, playing a pivotal role in tumor invasion, angiogenesis, and metastasis.[1] The development of this compound by British Biotech in the early 1990s was fueled by robust preclinical evidence suggesting that inhibiting MMPs could be a powerful anti-cancer strategy. This guide provides a detailed overview of the preclinical data and early-phase clinical trials that defined the initial development trajectory of this compound.
Mechanism of Action
This compound is a low-molecular-weight, peptidomimetic compound containing a hydroxamate group (-CONHOH). This functional group is critical to its mechanism, as it acts as a potent chelator of the Zn²⁺ ion located within the catalytic domain of MMPs.[1][2] By binding competitively and reversibly to this zinc ion, this compound effectively blocks the enzyme's proteolytic activity, preventing the degradation of ECM components like collagen.[2][3] As a broad-spectrum inhibitor, it targets multiple MMP family members.
In Vitro Inhibitory Activity
The potency of this compound was established through in vitro enzyme assays, which determined its half-maximal inhibitory concentration (IC₅₀) against various MMPs. These data highlight its sub-nanomolar to low nanomolar potency against key MMPs involved in cancer progression.
Table 1: In Vitro Inhibitory Profile of this compound (IC₅₀ Values)
| Matrix Metalloproteinase (MMP) | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| MMP-1 (Collagenase-1) | 3 | [4] |
| MMP-2 (Gelatinase-A) | 4 | [4] |
| MMP-3 (Stromelysin-1) | 20 | [4] |
| MMP-7 (Matrilysin) | 6 | [4] |
| MMP-8 (Collagenase-2) | 10 | [4] |
| MMP-9 (Gelatinase-B) | 4 |[4] |
Caption: this compound's mechanism of action via zinc chelation.
Preclinical Development and Experimental Protocols
This compound demonstrated significant anti-neoplastic and anti-angiogenic activity across various preclinical tumor models.[4] A key challenge identified early on was its poor water solubility and low oral bioavailability, which necessitated direct administration into body cavities (intraperitoneal or intrapleural) in most studies.
Key Preclinical Findings
-
Ovarian Cancer Xenografts: In mice with human ovarian tumor xenografts, intraperitoneal (i.p.) administration of this compound retarded the accumulation of malignant ascites and increased survival.[1]
-
Breast Cancer Models: In an orthotopic model of human breast cancer, this compound delayed primary tumor growth.[4] In a separate study, adjuvant therapy with this compound after primary tumor resection significantly inhibited local-regional regrowth and reduced the incidence and volume of lung metastases.
-
Dystrophic Muscle Models: In mdx mice, a model for Duchenne muscular dystrophy, chronic this compound administration reduced muscle necrosis, inflammation, and fibrosis, and improved muscle function, highlighting its effects beyond cancer.[3]
Experimental Protocol: In Vivo Murine Xenograft Model
This protocol is representative of those used to evaluate this compound's efficacy in preclinical cancer models.[3]
-
Animal Model: Athymic nude mice or other immunocompromised strains suitable for xenografts.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-435 breast cancer) are implanted subcutaneously or orthotopically into the mammary fat pad.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into a control group and a treatment group.
-
Drug Preparation: this compound (BB-94) is prepared as a suspension, typically in phosphate-buffered saline (PBS) containing a surfactant like 0.01% Tween 80 to aid dispersion.
-
Administration: Mice in the treatment group receive intraperitoneal (i.p.) injections of this compound at a specified dose (e.g., 30-50 mg/kg) on a defined schedule (e.g., three times a week). The control group receives injections of the vehicle alone.
-
Monitoring and Endpoints:
-
Primary tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored.
-
At the end of the study, animals are euthanized, and primary tumors and organs (e.g., lungs) are harvested to assess for metastases.
-
-
Data Analysis: Statistical analysis is performed to compare tumor growth rates and metastatic burden between the treated and control groups.
Experimental Protocol: Gelatin Zymography
Gelatin zymography was a key in vitro method used to assess the activity of MMP-2 and MMP-9 (gelatinases) in conditioned media from cell cultures or in tissue extracts.[5][6]
-
Sample Preparation: Conditioned media from cancer cell cultures (grown in serum-free media to avoid interference from serum proteases) is collected and centrifuged to remove cellular debris. Protein concentration is normalized across all samples.
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL). Electrophoresis is carried out under non-denaturing conditions (no boiling or reducing agents) to preserve the enzymes' catalytic activity.
-
Enzyme Renaturation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS, which allows the MMPs to renature.[7]
-
Incubation: The gel is incubated overnight (16-48 hours) at 37°C in a developing buffer containing the necessary cofactors for MMP activity (Ca²⁺ and Zn²⁺).[7][8]
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where the gelatin has been digested by MMPs will not stain, appearing as clear bands against a dark blue background. The molecular weight of the active enzyme can be determined by comparison to protein standards.
Early Clinical Trial Development
The clinical development of this compound focused on patients with advanced cancers, particularly those with malignant effusions where local-regional administration was feasible.
Table 2: Summary of Early Phase Clinical Trials of this compound
| Trial Phase | Patient Population | N | Administration Route & Dose | Key Pharmacokinetic Findings | Key Efficacy/Response Findings | Common Toxicities | Reference |
|---|---|---|---|---|---|---|---|
| Phase I | Advanced Cancer | - | Intraperitoneal (i.p.) up to 1350 mg/m² | Poor systemic absorption. | Not primarily an efficacy study. | No major toxicities reported at high doses. | [1] |
| Phase I/II | Malignant Ascites (Gastrointestinal Cancers) | - | Intraperitoneal (i.p.) | Well absorbed via i.p. route. | Response to treatment seen in ~50% of evaluable patients. | Few side-effects reported. | [9][10] |
| Phase I | Malignant Pleural Effusions | 18 | Intrapleural, single doses (15-300 mg/m²) | Detectable in plasma after 1h; peak levels (20-200 ng/ml) at 4h to 1 week. Persisted in plasma up to 12 weeks. | 7 of 16 patients (44%) required no further pleural aspiration. Improved dyspnea scores. | Low-grade fever (33%), Reversible elevation of liver enzymes (44%). |[11] |
These early trials established that while this compound had an acceptable safety profile when administered locally, its clinical utility was hampered by its formulation and the need for invasive administration.
Caption: Logical workflow of this compound's early clinical development.
Associated Signaling Pathways
MMPs are downstream effectors of complex signaling cascades that promote tumorigenesis. This compound's inhibition of MMPs can interfere with the consequences of these pathways' activation. Key pathways include:
-
MAPK Pathway (ERK1/2, p38, JNK): Mitogen-Activated Protein Kinase pathways are frequently activated in cancer by growth factors and cytokines. They upregulate the transcription of MMPs via transcription factors like AP-1. Some studies suggest this compound can, in turn, influence MAPK signaling, for example by reducing the activation of ERK1/2.[2]
-
PI3K/AKT Pathway: This is a crucial survival pathway for cancer cells. Its activation can also lead to increased MMP expression. The interplay is complex, as this compound has been shown to decrease AKT pathway signaling in some cell lines, contributing to apoptosis.[2]
Caption: Signaling pathways regulating MMPs, the target of this compound.
Conclusion
The early development of this compound was a landmark in cancer therapy research, validating MMPs as a viable therapeutic target. Preclinical studies consistently demonstrated its potent anti-tumor and anti-metastatic effects. However, the transition to clinical trials highlighted significant challenges, primarily its poor solubility and bioavailability, which limited its administration to local-regional routes and ultimately constrained its broader development. The toxicities observed in later trials, such as musculoskeletal pain, also revealed the complexities of broad-spectrum MMP inhibition. Despite not reaching the market, the this compound program provided invaluable lessons that guided the design of second-generation, orally available MMPIs and underscored the need for greater inhibitor specificity to improve the therapeutic window.
References
- 1. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Gelatin zymography protocol | Abcam [abcam.com]
- 7. Gelatin zymography. [bio-protocol.org]
- 8. 2.3. Determination of MMP Activity by Gelatin Zymography [bio-protocol.org]
- 9. Phase I/II trial of this compound, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Phase I study of intrapleural this compound (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Batimastat: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batimastat (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2][3] Its ability to modulate MMP activity has positioned it as a significant tool in cancer research, particularly in studies related to tumor invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, with a focus on its interaction with key signaling pathways.
Chemical Structure and Properties
This compound is a synthetic peptidomimetic hydroxamate-based compound.[2] Its chemical structure is designed to mimic the collagenous substrate of MMPs, allowing it to bind to the active site of these enzymes with high affinity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3S)-N4-hydroxy-N1-[(1S)-2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylthio)methyl]-butanediamide | [4] |
| Molecular Formula | C23H31N3O4S2 | [4] |
| Molecular Weight | 477.64 g/mol | [4] |
| CAS Number | 130370-60-4 | [4] |
| SMILES | CC(C)C--INVALID-LINK--C(=O)NO">C@HC(=O)N--INVALID-LINK--C(=O)NC | [5] |
| Solubility | Soluble in DMSO | [2] |
| Formulation | Crystalline solid | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the careful construction of its complex stereochemistry. The definitive synthesis is detailed in "The Organic Chemistry of Drug Synthesis, Volume 6" by Dan Lednicer.[4] While the detailed experimental protocols from this source are not publicly available, a representative synthetic scheme can be outlined based on established principles of peptide and hydroxamate synthesis.
The synthesis would logically proceed through the coupling of key fragments: a protected succinate derivative, L-phenylalanine methylamide, and a thiophene-containing side chain, followed by the introduction of the hydroxamic acid moiety.
Experimental Protocol: Representative Synthesis of this compound
Disclaimer: The following is a generalized protocol based on known organic synthesis principles. The precise reagents, reaction conditions, and purification methods are detailed in the cited reference.
Step 1: Synthesis of the Succinate Core: This would likely involve the asymmetric synthesis of a protected (2R,3S)-2-isobutyl-3-((thiophen-2-ylthio)methyl)succinic acid derivative. This could be achieved through various methods, including chiral auxiliary-guided alkylation or asymmetric hydrogenation.
Step 2: Coupling with Phenylalanine Derivative: The protected succinate core would then be coupled with (S)-N-methyl-2-amino-3-phenylpropanamide using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
Step 3: Deprotection and Hydroxamate Formation: Following the coupling reaction, the protecting groups on the carboxylic acid would be removed. The free carboxylic acid would then be converted to the corresponding hydroxamic acid by reaction with hydroxylamine, often in the presence of a coupling agent to facilitate the reaction.
Step 4: Purification: The final product, this compound, would be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity.
Quantitative Data:
Mechanism of Action and Signaling Pathways
This compound functions as a competitive, reversible inhibitor of a broad range of MMPs.[6] The hydroxamate group in this compound chelates the zinc ion at the catalytic center of the MMPs, effectively blocking their enzymatic activity.[2] This inhibition prevents the degradation of ECM components, thereby interfering with processes such as cell migration, invasion, and angiogenesis, which are critical for tumor progression.[7]
This compound has been shown to inhibit several MMPs with high potency.[2][3]
Table 2: Inhibitory Activity of this compound against various MMPs
| MMP Target | IC50 (nM) | Reference |
| MMP-1 (Interstitial collagenase) | 3 | [3] |
| MMP-2 (Gelatinase A) | 4 | [3] |
| MMP-3 (Stromelysin 1) | 20 | [3] |
| MMP-7 (Matrilysin) | 6 | [3] |
| MMP-9 (Gelatinase B) | 4 | [3] |
The inhibition of MMPs by this compound has downstream effects on several key signaling pathways involved in cancer progression. One of the well-established pathways affected is the MAPK/ERK pathway . MMPs can influence this pathway by cleaving and activating growth factor receptors or by releasing growth factors sequestered in the ECM. By inhibiting MMPs, this compound can attenuate the activation of the MAPK/ERK cascade, which is known to promote cell proliferation, survival, and differentiation.
Caption: this compound inhibits MMPs, thereby reducing the release of growth factors and subsequent activation of the MAPK/ERK signaling pathway, leading to decreased cancer cell proliferation, invasion, and angiogenesis.
Experimental Workflow for Assessing this compound's Effect on MMP Activity
A common method to assess the inhibitory effect of this compound on MMP activity is through zymography.
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C23H31N3O4S2 | CID 5362422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
Batimastat's In Vitro Anti-Cancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-cancer activities of Batimastat (BB-94), a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. This document details the compound's inhibitory profile, its effects on various cancer cell lines, and the underlying molecular mechanisms of action. Experimental protocols for key assays are provided, along with visualizations of cellular signaling pathways modulated by this compound.
Quantitative Analysis of this compound's Anti-Cancer Activity
This compound has demonstrated significant efficacy against a range of cancer cell types in in vitro settings. Its primary mechanism of action is the inhibition of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling, which is a key process in tumor invasion and metastasis.[1][2]
Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | 3 | [2][3][4][5][6] |
| MMP-2 (Gelatinase-A) | 4 | [2][3][4][5][6] |
| MMP-3 (Stromelysin-1) | 20 | [2][3][4][5][6] |
| MMP-7 (Matrilysin) | 6 | [2][3][4][5][6] |
| MMP-8 (Collagenase-2) | 10 | [3] |
| MMP-9 (Gelatinase-B) | 4 | [2][3][4][5][6] |
Table 2: Cytotoxic and Cytostatic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Time Point (h) | Reference |
| NB-4 | Acute Promyelocytic Leukemia | Cell Viability | 7.9 ± 1.6 | 48 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Cell Viability | 9.8 ± 3.9 | 48 | [1] |
| F36-P | Myelodysplastic Syndrome | Cell Viability | 12.1 ± 1.2 | 48 | [1] |
| H929 | Multiple Myeloma | Cell Viability | 18.0 ± 1.6 | 48 | [1] |
| Karpas299 | Anaplastic Large Cell Lymphoma | CD30 Shedding | 0.23 | Not Specified | [3] |
Key In Vitro Experimental Protocols
Detailed methodologies for assessing this compound's anti-cancer effects are outlined below.
Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol determines the number of viable cells in a cell suspension based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, while dead cells do not.[3]
Materials:
-
Cancer cell lines (e.g., HL-60, NB-4, F36-P, H929)
-
Complete cell culture medium
-
This compound (BB-94)
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Following treatment, detach the cells using trypsin (for adherent cells) or by gentle scraping.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in the cell viability protocol.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
MMP Activity Assessment using Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants.[1][7]
Materials:
-
Conditioned media from treated and untreated cells
-
Polyacrylamide gels containing gelatin (0.1%)
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., methanol, acetic acid, water)
Procedure:
-
Collect conditioned media from cell cultures treated with this compound.
-
Determine the protein concentration of each sample.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel in renaturing buffer for 30 minutes at room temperature to remove SDS and allow MMPs to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
Signaling Pathways and Experimental Workflows
This compound's anti-cancer effects are mediated through the modulation of key cellular signaling pathways.
This compound's Impact on MAPK and PI3K/Akt Signaling
In vitro studies have shown that this compound can interfere with the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and apoptosis.[3] In some hematological cancer cell lines, this compound treatment leads to an increase in the phosphorylation of ERK1/2, which can, in some contexts, promote apoptosis.[3] Conversely, it can also lead to a decrease in the phosphorylation of Akt, a key survival protein.[3]
Caption: this compound's modulation of the PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for investigating the in vitro anti-cancer effects of this compound.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
Preclinical Efficacy of Batimastat in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on the efficacy of Batimastat (BB-94), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in various animal models. The data presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] MMPs are implicated in numerous physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer progression.[1][2][3] Consequently, MMP inhibitors like this compound have been extensively investigated as potential therapeutic agents for a range of diseases. This document synthesizes the key preclinical findings on this compound's efficacy, focusing on quantitative data from animal models of cancer and other conditions.
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-14.[3] It mimics the collagen substrate at the cleavage site and binds to the zinc ion within the active site of the MMP, thereby blocking its enzymatic activity.[1][4][5] This inhibition of MMPs can impede cancer cell invasion, metastasis, and angiogenesis.[6][7][8][9]
Figure 1: Mechanism of MMP inhibition by this compound.
Preclinical Efficacy in Cancer Models
This compound has demonstrated significant antitumor and antimetastatic activity in a variety of preclinical cancer models.
Data Presentation: Efficacy in Cancer Models
| Animal Model | Cancer Type | This compound Dose & Administration | Key Quantitative Outcomes | Reference(s) |
| Athymic Nude Mice | Human Breast Cancer (MDA-MB-435) | 30 mg/kg, daily, intraperitoneal | Reduced incidence, number (P=0.0001), and total volume (P=0.0001) of lung metastases. Significantly inhibited local-regional tumor regrowth (P=0.035). | [7][8] |
| Athymic Nude Mice | Human Breast Cancer (MDA435/LCC6) | 50 mg/kg, intraperitoneal | Statistically significant decrease in solid tumor size. No significant suppression of ascites formation. | [4][5] |
| Athymic Nude Mice | Human Colon Carcinoma | 30 mg/kg, daily then 3x/week, i.p. | Reduced median primary tumor weight from 293 mg to 144 mg (P < 0.001). Reduced incidence of local/regional invasion from 67% to 35%. | [10] |
| Nude Mice | Human Colon Carcinoma (C170HM2) | 40 mg/kg, daily, intraperitoneal | Reduced mean number of liver tumors to 35% of control (P < 0.05). Reduced cross-sectional tumor area to 43% of control (P < 0.05). | [11] |
| Nude Mice | Human Colon Carcinoma (AP5LV) | 40 mg/kg, daily, intraperitoneal | Reduced tumor weight in the lung to 72% of control (P < 0.05). No significant effect on the number of lung nodules. | [11] |
| Nude Mice | Human Ovarian Carcinoma (HOC22, HOC8) | 60 mg/kg, every other day, i.p. (with cisplatin) | Combination therapy completely prevented tumor growth and spread; all animals survived to day 200. | [12] |
| Nude Mice | Human Hepatocellular Carcinoma (LCI-D20) | Not specified | Inhibited primary tumor growth, local invasion, intrahepatic and lung metastasis, and prolonged survival. | [13] |
| Mice | B16F1 Melanoma | 50 mg/kg, daily, intraperitoneal | 23% reduction in the mean diameter of liver metastases (54% reduction in tumor volume). Significantly reduced vascular volume within metastases. | [6] |
| Rats | Rat Mammary Carcinoma (HOSP.1P) | 30 mg/kg, intraperitoneal | Inhibited the number and median weight of lung colonies by up to 80%. Long-term treatment led to 100% survival at day 120 with no metastatic disease. | [14] |
| Nude Mice | Murine Hemangioma (eEnd.1) | 30, 3, and 0.3 mg/kg, daily, at injection site | Dose-dependent inhibition of tumor growth with increased doubling time. Reduced size of blood-filled spaces and hemorrhage. | [9][15] |
Experimental Protocols: Key Cancer Studies
-
Human Breast Cancer Xenograft Model:
-
Tumor Implantation: Cells were grown in the mammary fat pads. Primary tumors were resected before initiation of adjuvant therapy.[7][8]
-
Treatment: Daily intraperitoneal injections of this compound (30 mg/kg body weight).[7][8]
-
Endpoint Analysis: Volumes of tumor regrowth and the number and volumes of lung metastases were calculated. Neovascularization was assessed by immunohistochemistry for CD31.[7][8]
-
Human Colon Carcinoma Orthotopic Model:
-
Animal Model: Athymic nu/nu mice.[10]
-
Tumor Implantation: Fragments of human colon carcinoma were surgically implanted on the colon.[10]
-
Treatment: this compound (30 mg/kg) was administered intraperitoneally once daily for the first 60 days, then three times weekly, starting 7 days after tumor implantation. The vehicle was phosphate-buffered saline with 0.01% Tween 80.[10]
-
Endpoint Analysis: Primary tumor weight, incidence of local and regional invasion, and presence of metastases in various organs were assessed.[10]
-
Figure 2: Typical experimental workflow for in vivo cancer models.
Preclinical Efficacy in Non-Cancer Models
This compound has also shown therapeutic potential in animal models of inflammatory and degenerative diseases.
Data Presentation: Efficacy in Other Models
| Animal Model | Disease Model | This compound Dose & Administration | Key Quantitative Outcomes | Reference(s) |
| mdx Mice | Duchenne Muscular Dystrophy (DMD) | 30 mg/kg, 3x/week for 5 weeks, i.p. | Reduced necrosis, centronucleated fibers, and macrophage infiltration. Increased muscle force production in isometric contraction. | [3] |
| Sprague-Dawley Rats | TNBS-induced Colitis | 5, 10, 20 mg/kg, twice daily, i.p. | Dose-dependent reduction in inflammation score and myeloperoxidase (MPO) activity (P < 0.05 and P < 0.01 for different doses). | [16] |
Experimental Protocols: Key Non-Cancer Studies
-
Duchenne Muscular Dystrophy (DMD) Model:
-
Animal Model: C57BL10ScSn DMDmdx (mdx) mice and C57BL10/ScSn control mice.[3]
-
Treatment: Starting at 2 weeks of age, mice received intraperitoneal injections of this compound (30 mg/kg as a 3 mg/ml suspension in PBS with 0.01% Tween 80) three times a week for 5 weeks.[3]
-
Endpoint Analysis: Skeletal muscles were isolated and analyzed 24 hours after the final administration. Analyses included histology (H&E staining), immunohistochemistry (for macrophages, sarcolemmal permeability), immunoblotting (for protein levels), and measurement of muscle force production.[3]
-
Figure 3: Experimental workflow for the mdx mouse model of DMD.
Signaling Pathway Implicated in Duchenne Muscular Dystrophy
In the mdx mouse model of Duchenne muscular dystrophy, this compound administration led to a reduction in the activation of mitogen-activated protein kinases (MAPKs) and activator protein-1 (AP-1) in myofibers.[3] This suggests that MMPs may contribute to the pathology of DMD through the activation of these signaling pathways, which are involved in inflammation and fibrosis.
Figure 4: this compound's effect on signaling in DMD model.
Summary and Conclusion
The preclinical data robustly demonstrate that this compound exerts significant therapeutic effects across a range of animal models. In oncology, it consistently inhibits primary tumor growth, reduces metastasis, and suppresses angiogenesis in various cancer types, including breast, colon, ovarian, and melanoma.[6][7][8][11][12][13][14][17] Its efficacy is not limited to cancer; studies in models of Duchenne muscular dystrophy and colitis show that this compound can ameliorate inflammation and tissue damage, highlighting its potential in treating diseases with a strong inflammatory or tissue-remodeling component.[3][16] While this compound itself faced challenges in clinical trials, the extensive preclinical data underscores the therapeutic potential of MMP inhibition and provides a valuable foundation for the development of next-generation MMP inhibitors.
References
- 1. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The matrix metalloproteinase inhibitor this compound (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The matrix metalloproteinase inhibitor this compound inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibition of angiogenesis and murine hemangioma growth by this compound, a synthetic inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of organ invasion by the matrix metalloproteinase inhibitor this compound (BB-94) in two human colon carcinoma metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of matrix metalloproteinase inhibitor BB-94 on liver cancer growth and metastasis in a patient-like orthotopic model LCI-D20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Control of lymphatic and hematogenous metastasis of a rat mammary carcinoma by the matrix metalloproteinase inhibitor this compound (BB-94) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Beneficial effects of this compound (BB-94), a matrix metalloproteinase inhibitor, in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note and Protocol: Preparation of Batimastat Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Batimastat (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It is a synthetic, polypeptide-like compound containing a hydroxamate moiety that chelates the zinc ion in the active site of MMPs. This compound has demonstrated anti-proliferative, anti-invasive, and anti-metastatic activities in various cancer models, making it a valuable tool in cancer research. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro and in vivo research applications.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 477.64 g/mol | |
| CAS Number | 130370-60-4 | |
| Chemical Formula | C₂₃H₃₁N₃O₄S₂ | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | ≥23.88 mg/mL to 96 mg/mL (≥50 mM to 200.98 mM) | |
| Insolubility | Insoluble in water and ethanol | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of DMSO Stock | -20°C for up to 1 year; -80°C for up to 2 years |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to prepare solutions of different concentrations based on the solubility data provided above.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.78 mg of this compound (Molecular Weight = 477.64 g/mol ).
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L x 0.001 L x 477.64 g/mol x 1000 mg/g = 4.7764 mg
-
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of fresh DMSO. For a 10 mM solution with 4.78 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Gentle warming to 37°C for a short period (e.g., 10 minutes) can also aid in solubilization. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to one year at -20°C and up to two years at -80°C.
-
It is recommended to use the solution soon after preparation and to avoid long-term storage if possible.
-
Safety Precautions:
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Visualization of this compound's Mechanism of Action
This compound functions by inhibiting Matrix Metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix (ECM). This process is crucial in physiological events like tissue remodeling and in pathological conditions such as tumor invasion and metastasis. The diagram below illustrates the inhibitory action of this compound on the MMP-mediated degradation of the ECM.
Caption: this compound inhibits active MMPs, preventing ECM degradation.
The following diagram provides a logical workflow for the preparation of a this compound stock solution.
Caption: Step-by-step workflow for this compound stock solution preparation.
Application Notes: Utilizing Batimastat in Cell Culture for MMP Inhibition
References
- 1. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. This compound (BB-94) (DMSO solution), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 3. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors [mdpi.com]
- 10. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Batimastat in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods for Batimastat (BB-94), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in preclinical research. The following sections detail quantitative data from various studies, standardized experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic, low-molecular-weight inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[1][2] Increased MMP activity is associated with tumor invasion, metastasis, and angiogenesis.[1][2] this compound, by chelating the zinc ion at the active site of MMPs, demonstrates potent, broad-spectrum inhibition of MMP-1, -2, -3, -7, and -9.[3][4] Its anti-neoplastic and anti-angiogenic activities have been demonstrated in various preclinical tumor models, where it has been shown to reduce tumor growth, spread, and metastasis.[1][5]
Quantitative Data Summary
The following table summarizes the quantitative parameters for the in vivo delivery of this compound across various preclinical studies. This data is intended to facilitate the comparison of different experimental designs.
| Animal Model | Cancer Type | Administration Route | Dosage | Frequency | Vehicle/Formulation | Key Findings | Reference |
| Athymic Nude Mice | Human Breast Cancer (MDA-MB-435) | Intraperitoneal (i.p.) | 30 mg/kg | Daily | Not specified | Inhibited local-regional regrowth and reduced incidence, number, and volume of lung metastases. | [6] |
| Male Copenhagen Rats | Prostate Cancer (R3327 Dunning tumor cells) | Intraperitoneal (i.p.) | 30 mg/kg | Daily | Vehicle (not specified) | Reduced tumor growth compared to control groups. | [7] |
| Mice | Meningococcal Meningitis Model | Intraperitoneal (i.p.) | 50 mg/kg | 1h before and 24h post-infection | 5% DMSO in PBS | Not specified | [5] |
| Mice | B16F1 Melanoma Liver Metastases | Intraperitoneal (i.p.) | 50 mg/kg | 5h prior to and after cell injection, then daily | Not specified | Reduced mean diameter of liver metastases by inhibiting angiogenesis. | [8] |
| Female Sprague-Dawley Rats | Uterine Remodeling Study | Intraperitoneal (i.p.) | 40 mg/kg | Single dose | 1x PBS, 0.1% Tween-20 | Analyzed matrix density changes. | [5] |
| Mice | Human Ovarian Carcinoma Xenografts | Intraperitoneal (i.p.) | 60 mg/kg | Every other day (8 injections total) | Not specified | In combination with cisplatin, completely prevented growth and spread of xenografts. | [5] |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound for in vivo studies, based on the available literature.
Protocol 1: this compound Suspension for Intraperitoneal Injection in Mice
This protocol is adapted from studies on various cancer models.
Materials:
-
This compound (BB-94) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (to be prepared fresh daily):
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution 20-fold with sterile PBS to achieve the final desired concentration. For a 50 mg/kg dose in a mouse receiving a 500 µL injection, the final concentration would be adjusted accordingly based on the mouse's weight.[5]
-
For example, to achieve a final injection volume of 500 µL containing the dose for a 20g mouse (1 mg), you would mix 20 µL of the 50 mg/mL stock with 480 µL of PBS.
-
The final solution will be a suspension. Ensure it is vortexed thoroughly before each injection to ensure uniform delivery. The final DMSO concentration in the injected solution should be low (e.g., 5%) to minimize toxicity.[5]
-
-
Administration:
Protocol 2: this compound Formulation with Tween-20
This protocol provides an alternative formulation for improved suspension of the poorly soluble this compound.
Materials:
-
This compound (BB-94) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Tween-20
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Preparation of Vehicle:
-
Prepare a sterile vehicle solution of 1x PBS containing 0.1% Tween-20.[5]
-
-
Working Solution Preparation (to be prepared fresh daily):
-
Directly suspend the this compound powder in the PBS/Tween-20 vehicle to the desired final concentration (e.g., for a 40 mg/kg dose).[5]
-
Vortex the suspension vigorously to ensure it is homogenous before drawing it into the syringe.
-
-
Administration:
-
Administer the suspension via intraperitoneal (i.p.) injection.
-
Control animals should receive injections of the PBS/Tween-20 vehicle alone.
-
Visualizations
Signaling Pathway of this compound Action
This compound functions by inhibiting the activity of Matrix Metalloproteinases (MMPs). This diagram illustrates the general mechanism of action.
Caption: this compound's mechanism of inhibiting MMPs to block ECM degradation.
Experimental Workflow for In Vivo this compound Studies
This diagram outlines a typical workflow for a preclinical study investigating the efficacy of this compound.
Caption: A typical experimental workflow for in vivo this compound efficacy studies.
References
- 1. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on this compound and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic inhibitor of matrix metalloproteinases (this compound) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The matrix metalloproteinase inhibitor this compound inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Batimastat in 3D Tumor Spheroid Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for cancer research and drug discovery compared to traditional 2D cell cultures. These models better recapitulate the complex tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns observed in vivo. Batimastat (BB-94), a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor, has shown significant promise in preclinical studies for its anti-tumor and anti-metastatic activities. This document provides detailed application notes and protocols for utilizing this compound in 3D tumor spheroid models to investigate its efficacy and mechanism of action.
This compound functions by chelating the zinc ion essential for the catalytic activity of MMPs, thereby inhibiting the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[1][2] Furthermore, by inhibiting MMPs, this compound can indirectly influence various signaling pathways that regulate tumor growth, angiogenesis, and inflammation.[3][4]
Data Presentation
This compound Inhibition of Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | 3 | [1] |
| MMP-2 (Gelatinase-A) | 4 | [1] |
| MMP-3 (Stromelysin-1) | 20 | [1] |
| MMP-7 (Matrilysin) | 6 | |
| MMP-9 (Gelatinase-B) | 4 | [1] |
Effects of this compound on Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | Assay | Treatment | Results | Reference |
| NB-4 | Acute Myeloid Leukemia | Viability | 48h incubation | IC50: 7.9 ± 1.6 µM | [4] |
| HL-60 | Acute Myeloid Leukemia | Viability | 48h incubation | IC50: 9.8 ± 3.9 µM | [4] |
| F36-P | Myelodysplastic Syndrome | Viability | 48h incubation | IC50: 12.1 ± 1.2 µM | [4] |
| H929 | Multiple Myeloma | Viability | 48h incubation | IC50: 18.0 ± 1.6 µM | [4] |
| MDA-MB-435 | Breast Cancer | Viability | 6 days | No effect on viability | [5] |
Effects of this compound in 3D Tumor Spheroid Models
| Spheroid Model | Cancer Type | Assay | Treatment | Key Findings | Reference |
| MCF7 Spheroids co-cultured with 19TT-CAFs | Breast Cancer | Spheroid Expansion | 48h with 30µM this compound | Reduced MCF7 spheroid expansion | [6] |
| MCF7 Spheroids co-cultured with 19TT-CAFs | Breast Cancer | Single-cell Dissemination | 48h with 30µM this compound | Did not prevent single-cell dissemination | [6] |
| 19TT-CAF Spheroids | Cancer-Associated Fibroblasts | Collagen Degradation | 24h with 30µM this compound | Inhibited collagen matrix degradation | [6] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General workflow for 3D tumor spheroid formation.
Caption: this compound's impact on key signaling pathways.
Experimental Protocols
3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and adjust the concentration to 1x10⁴ to 5x10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Add 100 µL of the cell suspension to each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 days until spheroids of the desired size and compactness are formed.
Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells, to determine spheroid viability.[7]
Materials:
-
Tumor spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare tumor spheroids as described in Protocol 1.
-
Treat the spheroids with various concentrations of this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.[8]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]
-
If the spheroids were grown in a clear-bottom plate, transfer the lysate to an opaque-walled plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle-treated control spheroids.
Spheroid Invasion Assay (Matrigel® Embedding)
This assay assesses the invasive capacity of tumor spheroids into a basement membrane matrix.[10]
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane matrix (e.g., Matrigel®), growth factor reduced
-
Serum-free cell culture medium
-
Pre-chilled pipette tips and microcentrifuge tubes
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
On the day of the assay, dilute the matrix with cold, serum-free medium to the desired concentration (e.g., 2-5 mg/mL). Keep all reagents and plates on ice.
-
Carefully remove most of the culture medium from the wells containing the spheroids, leaving approximately 20-30 µL to avoid disturbing the spheroids.
-
Gently add 50-100 µL of the cold matrix solution to each well containing a spheroid.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to embed the spheroids in the center of the matrix.
-
Transfer the plate to a 37°C incubator for 30-60 minutes to allow the matrix to polymerize.
-
Carefully add 100 µL of complete culture medium containing this compound or vehicle control on top of the solidified matrix.
-
Incubate the plate at 37°C and monitor spheroid invasion over time (e.g., 24, 48, 72 hours) using an inverted microscope.
-
Capture images at each time point.
-
Quantify the invasion area or the distance of invading cells from the spheroid core using image analysis software such as ImageJ.[11] Invasion can be calculated as the change in the total area of the spheroid and invading cells over time.[12]
Conclusion
The use of 3D tumor spheroid models provides a powerful platform to evaluate the anti-cancer effects of this compound in a more physiologically relevant context. The protocols outlined in this document provide a framework for assessing this compound's impact on spheroid viability and invasion. The quantitative data and mechanistic insights gained from these studies are crucial for the continued development and clinical translation of MMP inhibitors as a therapeutic strategy in oncology. Further research is warranted to expand the investigation of this compound across a wider range of 3D tumor spheroid models to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors [mdpi.com]
- 4. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ilexlife.com [ilexlife.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 10. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Batimastat Treatment in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term administration of Batimastat (BB-94), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in preclinical animal studies. The following protocols and data are intended to facilitate the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in various disease models.
Introduction
This compound is a synthetic, low-molecular-weight inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3] this compound acts as a competitive, reversible inhibitor by binding to the catalytic zinc ion within the active site of MMPs.[1][4] It has been shown to inhibit a wide range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[4][5][6] Preclinical studies have demonstrated its anti-neoplastic and anti-angiogenic properties in various animal models.[5][7] this compound's interference with signaling pathways such as MAPK/ERK and PI3K/AKT has also been reported.[3]
Data Presentation
The following tables summarize quantitative data from various long-term animal studies investigating the efficacy of this compound.
Table 1: this compound Treatment Schedules and Efficacy in Murine Cancer Models
| Animal Model | Cancer Type | This compound Dose & Schedule | Study Duration | Key Findings | Reference |
| Nude Mice | Human Ovarian Carcinoma (HOC22 & HOC8) | 60 mg/kg i.p., every other day (8 injections) | 200 days | Completely prevented tumor growth and spread when combined with cisplatin.[5][7] | [5][7] |
| Athymic Nude Mice | Human Breast Cancer (MDA-MB-435) | 30 mg/kg i.p., daily | Post-tumor resection | Significantly inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases.[8] | [8] |
| Nude Mice | Human Colon Tumor | Not specified | Not specified | Inhibited primary tumor growth, local/regional spread, and distant metastasis.[6] | [6] |
| Mice | B16F1 Melanoma Liver Metastases | 50 mg/kg i.p., daily | Not specified | 54% reduction in tumor volume.[9] | [9] |
| Rats | Prostate Cancer (R3327 Dunning tumor) | 30 mg/kg i.p., daily | 20 days | Significantly less tumor weight increase compared to control.[10] | [10] |
Table 2: this compound Treatment in a Murine Model of Duchenne Muscular Dystrophy
| Animal Model | Disease Model | This compound Dose & Schedule | Study Duration | Key Findings | Reference |
| mdx Mice | Duchenne Muscular Dystrophy | 30 mg/kg i.p., three times a week | 5 weeks | Improved skeletal muscle structure and reduced fibrosis.[4] | [4] |
Experimental Protocols
Preparation of this compound Formulation
This compound is poorly soluble and is typically administered as a suspension.[1]
Materials:
-
This compound (BB-94) powder
-
Dimethyl sulfoxide (DMSO) (for stock solution)
-
Phosphate-buffered saline (PBS), sterile
-
Tween 80 (optional, for suspension stability)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for Suspension in PBS with Tween 80:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a vehicle solution of sterile PBS containing 0.01% Tween 80.
-
Add the appropriate volume of the vehicle solution to the this compound powder to achieve the desired final concentration (e.g., 3 mg/mL).[4]
-
Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates. The suspension should appear uniform.
-
Prepare the suspension fresh before each administration.
Protocol for Formulation from a DMSO Stock:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[5]
-
Store the DMSO stock solution in aliquots at -20°C for long-term storage.[5]
-
On the day of administration, thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution with sterile PBS to the final desired concentration for injection. For example, dilute the stock 20-fold in PBS.[5]
-
Mix thoroughly by vortexing before administration.
Animal Handling and Drug Administration
Materials:
-
Appropriate mouse or rat strain for the disease model
-
This compound formulation
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge)
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Weigh each animal to determine the correct volume of this compound suspension to inject.
-
Before each injection, vortex the this compound suspension to ensure homogeneity.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Gently restrain the animal and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a shallow angle and inject the calculated volume of the this compound suspension.
-
Monitor the animals for any signs of distress or adverse reactions post-injection. Acute and long-term toxicological studies in animals have revealed no major toxicity.[1]
Tumor Induction and Monitoring in Xenograft Models
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
Matrigel (optional, for enhanced tumor take)
-
Sterile syringes and needles
-
Calipers or imaging system (e.g., microCT) for tumor measurement
Protocol:
-
Culture the cancer cells under appropriate conditions.
-
Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Inject the cell suspension subcutaneously or orthotopically into the appropriate site of the host animal (e.g., mammary fat pad for breast cancer models).[8]
-
Allow the tumors to establish and reach a palpable size before starting treatment.
-
Measure tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using digital calipers.[11]
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[11]
-
For more accurate measurements, non-invasive imaging techniques like microCT can be employed.[12]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
Assessment of Metastasis
Protocol:
-
At the end of the study, perform a necropsy to examine for gross metastases in organs such as the lungs and liver.
-
Harvest the lungs and other relevant organs and fix them in 10% neutral buffered formalin.
-
The number of lung metastases can be counted under a dissecting microscope.[8]
-
For microscopic analysis, embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
The number and volume of metastases can be quantified from the histological sections.[8]
Mandatory Visualizations
References
- 1. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The matrix metalloproteinase inhibitor this compound inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic inhibitor of matrix metalloproteinases (this compound) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
Combining Batimastat with Chemotherapeutic Agents: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batimastat (BB-94) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has demonstrated potential in cancer therapy.[1][2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix, a process integral to tumor growth, invasion, angiogenesis, and metastasis.[4] By inhibiting MMPs, this compound can modulate the tumor microenvironment and potentially enhance the efficacy of conventional chemotherapeutic agents. The action of this compound has been associated with cytostatic effects and interference with signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[1]
These application notes provide a comprehensive overview of in vitro methodologies to evaluate the combination of this compound with other chemotherapeutic agents. The protocols and data presented are derived from published studies and are intended to serve as a guide for researchers investigating novel combination cancer therapies.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the in vitro effects of this compound as a single agent in various hematological cancer cell lines. This data is crucial for designing combination studies, as it provides a baseline for the cytotoxic and cytostatic concentrations of this compound.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| NB-4 | Acute Myeloid Leukemia (AML) | 7.9 ± 1.6 |
| HL-60 | Acute Myeloid Leukemia (AML) | 9.8 ± 3.9 |
| F36-P | Myelodysplastic Neoplasms (MDS) | 12.1 ± 1.2 |
| H929 | Multiple Myeloma (MM) | 18.0 ± 1.6 |
| Data from a 2024 study on hematological tumors.[1] |
Table 2: Apoptotic Effects of this compound (7.5 µM for 48h) in Hematological Cancer Cell Lines
| Cell Line | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| F36-P | 58.7 ± 2.4 | 30.0 ± 4.0 | 11.3 ± 1.7 |
| Data represents a dose-dependent reduction in cell viability and an increase in apoptosis.[1] |
Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound (7.5 µM for 48h)
| Cell Cycle Phase | % of Cells (Control) | % of Cells (this compound) |
| G0/G1 | 43.0 ± 1.0 | 53.0 ± 0.6 |
| S | 44.9 ± 0.9 | 37.9 ± 0.5 |
| G2/M | 12.1 ± 0.2 | 9.1 ± 0.2 |
| This compound induced a cell cycle arrest in the G0/G1 phase in HL-60 cells.[1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for combining this compound with various chemotherapeutic agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound in combination with other chemotherapeutic agents.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (BB-94)
-
Chemotherapeutic agent of interest (e.g., Gemcitabine, Cisplatin, Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, at various concentration ratios.
-
Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values can be determined using dose-response curve analysis. The interaction between this compound and the chemotherapeutic agent (synergism, additivity, or antagonism) can be evaluated using the Combination Index (CI) method based on the Chou-Talalay method.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound and its combinations.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired time point (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound combinations on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest them.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 3 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Cell Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MMPs [label="MMPs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GrowthFactors [label="Growth Factors &\nCytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinases", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G0/G1 Arrest", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges this compound -> MMPs [label="Inhibits", color="#EA4335", fontcolor="#202124"]; MMPs -> GrowthFactors [label="Releases &\nActivates", style=dashed, color="#5F6368", fontcolor="#202124"]; GrowthFactors -> Receptor [color="#5F6368"]; Receptor -> PI3K [color="#5F6368"]; Receptor -> RAS [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Proliferation [label="Promotes", color="#34A853", fontcolor="#202124"]; AKT -> Apoptosis [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; RAS -> RAF -> MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [label="Promotes", color="#34A853", fontcolor="#202124"]; this compound -> ERK [label="Activates", style=dashed, color="#34A853", fontcolor="#202124", constraint=false]; ERK -> Apoptosis [label="Induces", style=dashed, color="#EA4335", fontcolor="#202124"]; this compound -> CellCycleArrest [style=dashed, color="#FBBC05", fontcolor="#202124"]; this compound -> Apoptosis [style=dashed, color="#EA4335", fontcolor="#202124"]; } end_dot Caption: this compound's mechanism of action involves MMP inhibition and modulation of key signaling pathways.
Experimental Workflow
// Nodes start [label="Start: Select Cell Lines\n& Chemotherapeutic Agents", fillcolor="#F1F3F4", fontcolor="#202124"]; single_agent [label="Single-Agent Dose Response\n(this compound & Chemo Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50 Values", fillcolor="#FBBC05", fontcolor="#202124"]; combination [label="Combination Treatment\n(Fixed Ratio or Matrix)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Analysis\n(e.g., PI Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n- Combination Index (CI)\n- Apoptosis Rate\n- Cell Cycle Distribution", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Conclusion:\nSynergistic, Additive, or\nAntagonistic Effects", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> single_agent; single_agent -> ic50; ic50 -> combination; combination -> viability; combination -> apoptosis; combination -> cell_cycle; viability -> analysis; apoptosis -> analysis; cell_cycle -> analysis; analysis -> end; } end_dot Caption: Workflow for in vitro evaluation of this compound in combination with chemotherapeutic agents.
Discussion and Future Directions
The available in vitro data suggests that this compound has cytotoxic and cytostatic effects on various cancer cell lines.[1][5] Its ability to induce apoptosis and cause cell cycle arrest makes it a promising candidate for combination therapies.[1][6] The modulation of the ERK1/2 and AKT signaling pathways by this compound further supports its potential to synergize with chemotherapeutic agents that are affected by these pathways.[1][7]
While a study on the combination of this compound with gemcitabine in pancreatic cancer cell lines showed increased cell death, further quantitative analysis, such as the determination of a combination index, is needed to fully characterize the nature of this interaction.[5] For other common chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel, in vivo studies have suggested potential synergistic effects with this compound.[8] However, detailed in vitro studies are required to confirm these interactions and elucidate the underlying mechanisms at the cellular and molecular levels.
Future research should focus on expanding the in vitro evaluation of this compound in combination with a broader range of chemotherapeutic agents across different cancer types. Investigating the impact of these combinations on signaling pathways, protein expression, and gene regulation will provide a more complete understanding of their synergistic potential and guide the rational design of future clinical trials.
References
- 1. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The metalloproteinase inhibitor this compound (BB-94) causes cell cycle phase perturbations in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Batimastat Solubility Issues for In Vivo Experiments
Welcome to the technical support center for Batimastat (BB-94). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges of this compound in in vivo experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary solubility issue with this compound?
A1: this compound is a poorly water-soluble compound, which presents a significant challenge for its administration in aqueous-based physiological systems in vivo. It is practically insoluble in water and ethanol. While it is soluble in dimethyl sulfoxide (DMSO), direct dilution of a DMSO stock solution into aqueous buffers or media often leads to precipitation.[1]
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[2][3] It is soluble in DMSO up to 100 mM.[2][3]
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous solution for my experiment. What can I do?
A3: This is a common issue due to the hydrophobic nature of this compound. To prevent precipitation, it is crucial to use a co-solvent system or a specialized formulation. Abrupt changes in solvent polarity upon dilution trigger the compound to fall out of solution. The troubleshooting guide below provides several formulation options to address this.
Q4: Are there any ready-to-use formulations available for in vivo studies?
A4: While some suppliers may offer this compound in a pre-dissolved format (e.g., 25 mM in DMSO), these are stock solutions and still require further dilution in an appropriate vehicle for in vivo administration.[4] Researchers typically need to prepare the final formulation in their own laboratory.
Q5: What are the most common administration routes for this compound in animal models?
A5: Due to its poor oral bioavailability, this compound is most commonly administered via intraperitoneal (i.p.) injection.[5][6]
Troubleshooting Guide: Formulation Strategies
This guide provides several validated methods to solubilize this compound for in vivo experiments. The choice of formulation may depend on the specific experimental requirements, such as the desired concentration, dosing volume, and animal model.
Formulation Options
It is recommended to prepare a concentrated stock solution in 100% DMSO first and then dilute it into the final formulation vehicle.
| Formulation ID | Vehicle Composition | Achievable this compound Concentration | Appearance | Notes |
| F1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.47 mM) | Clear solution | Captisol® (a modified β-cyclodextrin) can be used as SBE-β-CD. |
| F2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.23 mM) | Suspended solution | May require sonication to achieve a uniform suspension. |
| F3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.23 mM) | Clear solution | Suitable for subcutaneous or intraperitoneal administration. |
| F4 | Phosphate-buffered saline (PBS) containing 0.01% Tween-80 | 3 mg/mL | Suspension | Used for intraperitoneal injections in mice.[7] |
Table 1: this compound Formulation Options for In Vivo Experiments.
Experimental Protocols
Below are detailed protocols for preparing the formulations listed in Table 1.
Protocol 1: SBE-β-CD Formulation (F1)
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution: Dissolve 200 mg of SBE-β-CD in 1 mL of sterile saline. Gentle warming and vortexing may be required to fully dissolve the cyclodextrin.
-
Prepare a this compound stock solution: Dissolve this compound in DMSO to a concentration of 50 mg/mL.
-
Prepare the final formulation: a. Add 100 µL of the this compound stock solution (50 mg/mL in DMSO) to a sterile microcentrifuge tube. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Vortex thoroughly to ensure a clear solution. The final concentration will be 5 mg/mL this compound in 10% DMSO and 18% SBE-β-CD.
Protocol 2: Co-Solvent Formulation (F2)
This protocol uses a mixture of co-solvents and a surfactant to create a suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a this compound stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Prepare the vehicle mixture: In a sterile tube, mix the following in order: a. 400 µL of PEG300 b. 50 µL of Tween-80 c. 450 µL of sterile saline
-
Prepare the final formulation: a. Add 100 µL of the this compound stock solution (25 mg/mL in DMSO) to the vehicle mixture. b. Vortex thoroughly. If precipitation occurs, use an ultrasonic bath to aid in creating a uniform suspension. The final concentration will be 2.5 mg/mL.
This compound's Mechanism of Action: Signaling Pathway
This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor.[2][3][8] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). By inhibiting MMPs, this compound can interfere with tumor growth, invasion, metastasis, and angiogenesis.[9][10] Its mechanism of action can also influence intracellular signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and apoptosis.[5]
Caption: this compound inhibits MMPs, affecting downstream signaling pathways.
Experimental Workflow: From Powder to In Vivo Administration
The following diagram outlines the logical steps for preparing and administering this compound in an in vivo experiment.
Caption: Workflow for preparing and using this compound in vivo.
References
- 1. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The matrix metalloproteinase inhibitor this compound inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 9. The matrix metalloproteinase inhibitor this compound (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of organ invasion by the matrix metalloproteinase inhibitor this compound (BB-94) in two human colon carcinoma metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Batimastat for MMP-2 & MMP-9 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Batimastat for the effective inhibition of Matrix Metalloproteinase-2 (MMP-2) and MMP-9. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4][5][6] It functions as a competitive, reversible inhibitor by mimicking the collagen substrate of MMPs.[7] The hydroxamate group within this compound's structure chelates the zinc ion at the active site of MMPs, which is essential for their enzymatic activity.[6][8]
Q2: What are the IC50 values of this compound for MMP-2 and MMP-9?
This compound is a potent inhibitor of both MMP-2 and MMP-9, with reported IC50 values typically around 4 nM for both enzymes.[1][2][3][4][5][6]
Q3: How should I prepare a stock solution of this compound?
This compound has poor aqueous solubility.[9] Therefore, it is recommended to prepare stock solutions in an organic solvent such as DMSO.[2][3][4] For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, to make 1 ml of a 10mM stock solution with this compound (MW: 477.64 g/mol ), you would dissolve 4.776 mg of this compound in 1 ml of DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the specific activity of MMP-2 and MMP-9 in your system. A common starting point for cell-based assays is a concentration range of 1-10 µM.[10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q5: How can I assess the inhibitory effect of this compound on MMP-2 and MMP-9 activity?
Gelatin zymography is a widely used and effective method to determine the enzymatic activity of MMP-2 and MMP-9.[7][11][12] This technique involves separating proteins from conditioned cell culture media or tissue lysates on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the renaturation and enzymatic activity of the MMPs. The areas of gelatin degradation by MMP-2 and MMP-9 will appear as clear bands against a stained background. The intensity of these bands can be quantified to measure the level of MMP activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of MMP-2/MMP-9 activity observed. | 1. Incorrect this compound concentration: The concentration may be too low to effectively inhibit the enzymes in your specific experimental setup. 2. Degradation of this compound: Improper storage or handling of the this compound stock solution may have led to its degradation. 3. High MMP expression: The cells may be producing very high levels of MMP-2 and MMP-9, requiring a higher concentration of the inhibitor. 4. Inaccurate assessment of MMP activity: The method used to measure MMP activity may not be sensitive enough or may be subject to interference. | 1. Perform a dose-response curve with a wider range of this compound concentrations to determine the optimal inhibitory concentration. 2. Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage at -20°C or -80°C in small aliquots. 3. Quantify the basal levels of MMP-2 and MMP-9 expression in your cell line to better tailor the inhibitor concentration. 4. Use a sensitive and validated method like gelatin zymography to assess MMP activity. Ensure all steps of the protocol are followed correctly. |
| Cell toxicity or off-target effects observed. | 1. High this compound concentration: The concentration of this compound used may be cytotoxic to the cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Off-target effects of this compound: As a broad-spectrum MMP inhibitor, this compound can inhibit other MMPs which may lead to unintended cellular effects. | 1. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use concentrations well below the toxic level for your experiments. 2. Ensure the final concentration of the solvent in the cell culture medium is kept to a minimum (typically ≤0.1% for DMSO).[10] Include a vehicle control (medium with the same concentration of solvent) in your experiments. 3. If specificity is a concern, consider using more selective inhibitors for MMP-2 or MMP-9 if available and appropriate for your research question. |
| Precipitation of this compound in culture medium. | 1. Poor solubility: this compound has low aqueous solubility. 2. High concentration: The working concentration of this compound may be too high for the culture medium to maintain its solubility. | 1. Ensure the this compound stock solution is fully dissolved in the organic solvent before diluting it into the culture medium. 2. Prepare the final working solution by adding the this compound stock solution to the culture medium dropwise while vortexing or mixing to ensure proper dispersion. Avoid adding a large volume of the stock solution at once. If precipitation persists, consider using a lower working concentration. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell confluency, passage number, or serum concentration can affect MMP expression. 2. Inconsistent preparation of this compound solutions: Variations in the preparation of stock and working solutions can lead to different effective concentrations. 3. Variability in the MMP activity assay: Inconsistent loading of samples or variations in incubation times for zymography can lead to variable results. | 1. Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at the same density for each experiment. If studying secreted MMPs, use serum-free media to avoid interference from serum proteins. 2. Prepare fresh working solutions of this compound for each experiment from a well-maintained stock solution. 3. Ensure precise and consistent sample loading for your MMP activity assays. Use internal controls and normalize your data to a loading control if possible. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | 3[1][2][4][5][6] |
| MMP-2 | 4[1][2][4][5][6] |
| MMP-3 | 20[1][2][4][5][6] |
| MMP-7 | 6[1][2][4][5][6] |
| MMP-9 | 4[1][2][4][5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (MW: 477.64 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired concentration and volume of the stock solution (e.g., for 1 ml of 10 mM stock, weigh 4.776 mg).
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stored properly, the stock solution should be stable for at least one year.[1]
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is adapted from standard procedures for gelatin zymography.[7][11][13]
Materials:
-
Conditioned cell culture medium (serum-free)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol)
-
Polyacrylamide gel with 0.1% (w/v) gelatin
-
SDS-PAGE running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
A. Sample Preparation:
-
Culture cells in serum-free medium for a predetermined time to allow for the secretion of MMPs.
-
Collect the conditioned medium and centrifuge at 4°C to remove cells and debris.
-
Determine the protein concentration of the conditioned medium.
-
Based on the protein concentration, normalize the volume of each sample to be loaded.
-
Mix the normalized samples with non-reducing sample buffer. Do not heat the samples.
B. Electrophoresis:
-
Load the prepared samples into the wells of the gelatin-containing polyacrylamide gel. Include a lane with a pre-stained molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
C. Renaturation and Development:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice with zymogram renaturing buffer for 30 minutes each at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight (16-24 hours) at 37°C.
D. Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes at room temperature with gentle agitation.
-
Destain the gel with destaining solution, changing the destain solution several times, until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs. Pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 will appear at approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.
E. Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the clear bands using densitometry software.
Visualizations
Caption: this compound's competitive inhibition of MMP-2 and MMP-9.
Caption: Experimental workflow for Gelatin Zymography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 5. This compound (BB-94) (DMSO solution), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 6. apexbt.com [apexbt.com]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
- 8. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound sodium salt | MMP | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
Troubleshooting inconsistent results in Batimastat cell viability assays
Welcome to the technical support center for Batimastat cell viability assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that can lead to inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for cell growth, migration, and invasion. By inhibiting MMPs, this compound can interfere with these processes, leading to cytostatic (inhibition of cell growth) and cytotoxic (cell death) effects in various cancer cell lines.[3][4] Its mechanism of action involves binding to the catalytic domain of MMPs, thereby preventing them from breaking down their target substrates.[3]
Q2: I am observing highly variable results between replicate wells in my this compound-treated plates. What could be the cause?
High variability between replicates is a common issue in cell viability assays and can be caused by several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure thorough cell suspension mixing before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to significant variations. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate solutes and affect cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Incomplete Solubilization of Compounds: If this compound or the assay reagents are not fully dissolved, their effective concentration will vary between wells. Ensure complete solubilization according to the manufacturer's instructions.
Q3: My untreated control cells show lower viability than expected. What should I check?
Low viability in control wells can be due to:
-
Suboptimal Culture Conditions: Ensure that the temperature, CO2 levels, and humidity in your incubator are optimal for your specific cell line.[5]
-
Media and Reagent Contamination: Microbial contamination can significantly impact cell health. Always use sterile techniques and check your media and reagents for any signs of contamination.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cell behavior, including reduced growth rates. It is advisable to use cells within a consistent and low passage number range.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.[6] Prepare a vehicle control with the same concentration of the solvent to assess its effect on cell viability. The final DMSO concentration in the culture medium should typically not exceed 0.1%.[6]
Q4: Can this compound interfere with the cell viability assay itself?
Yes, it is possible for test compounds to interfere with assay reagents.[7] For instance:
-
Colorimetric Assays (MTT, XTT): Colored compounds can interfere with absorbance readings. It is important to run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.
-
Fluorescent Assays (alamarBlue/Resazurin): Some compounds can be inherently fluorescent or can quench the fluorescent signal, leading to inaccurate results.[8]
-
Luminescent Assays (CellTiter-Glo): Certain compounds may inhibit or enhance the luciferase enzyme activity central to these assays.
Always include appropriate controls to test for potential compound interference.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound Across Experiments
Inconsistent IC50 values can stem from a variety of experimental variables. Use the following table to troubleshoot potential causes.
| Potential Cause | Recommended Solution |
| This compound Stock Solution Degradation | This compound stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[9] Prepare fresh dilutions from a stable stock for each experiment. |
| Variations in Cell Density | The initial cell seeding density can significantly impact the apparent IC50 value. Optimize and standardize the cell number per well for each cell line. A cell density that allows for exponential growth throughout the experiment is recommended.[10] |
| Differences in Treatment Duration | The duration of this compound exposure will affect the observed cell viability. Standardize the incubation time with this compound across all experiments. |
| Cell Line Instability | Cell lines can change over time with increasing passage number. Maintain a consistent range of passage numbers for your experiments and periodically check for mycoplasma contamination. |
Issue 2: Unexpected Results in a Specific Cell Viability Assay
The choice of cell viability assay can influence the outcome of your experiment. Different assays measure different cellular parameters.
| Assay Type | Common Issues & Troubleshooting |
| MTT/XTT Assays | Problem: Low signal or high background. Troubleshooting: Ensure formazan crystals are fully dissolved before reading the plate. Use a solubilization buffer compatible with your plate reader. High background can be caused by microbial contamination or phenol red in the media. |
| alamarBlue (Resazurin) Assays | Problem: High background fluorescence. Troubleshooting: Protect the reagent from light to prevent breakdown.[11] Ensure the reagent is fully dissolved by warming to 37°C and mixing if precipitation is observed.[11] Microbial contamination can also reduce the dye, leading to false positives.[12] |
| CellTiter-Glo (ATP) Assays | Problem: High variability between replicates. Troubleshooting: Ensure complete cell lysis by mixing the plate on an orbital shaker for a few minutes after adding the reagent.[13] Allow the plate to equilibrate to room temperature before adding the reagent and before reading the luminescence to avoid temperature gradients.[14] |
It is a good practice to confirm results using at least two different viability assays that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity).[15]
Experimental Protocols
General Protocol for a this compound Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well, usually at 10% of the culture volume.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[18]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 9. This compound - CAS 130370-60-4 - Calbiochem | 196440 [merckmillipore.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. doaj.org [doaj.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Batimastat Off-Target Effects: A Technical Support Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address and navigate the potential off-target effects of Batimastat (BB-94) in cellular models. This compound is a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. While it is a valuable tool for studying the roles of MMPs in various biological processes, its broad specificity can lead to off-target effects that may complicate data interpretation. This guide offers practical advice and detailed protocols to help you identify, understand, and mitigate these effects in your experiments.
I. Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses common problems researchers may encounter when using this compound that could be indicative of off-target effects.
Question 1: I'm observing significant cytotoxicity or apoptosis in my cell line at concentrations expected to be selective for MMP inhibition. Is this an off-target effect?
Answer: It is possible that the observed cytotoxicity is an off-target effect. While high concentrations of any compound can lead to toxicity, this compound has been reported to induce apoptosis and cell cycle arrest in various cell lines, sometimes independently of its MMP inhibitory activity.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Further Steps:
-
Investigate Apoptosis and Cell Cycle: Perform Annexin V/PI staining and cell cycle analysis by flow cytometry to quantify apoptosis and identify cell cycle arrest. This compound has been shown to induce G0/G1 or S-phase arrest in a cell-line-dependent manner.[2][3]
-
Analyze Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways. This compound has been observed to modulate these pathways, which can influence cell survival and proliferation.[1][2]
Question 2: My experimental results are inconsistent with previous findings using other MMP inhibitors. How can I determine if this is due to this compound's off-target activity?
Answer: Discrepancies between the effects of this compound and other, more selective MMP inhibitors can point towards off-target effects. This compound is a broad-spectrum inhibitor and also affects members of the ADAM (A Disintegrin and Metalloproteinase) family, which other MMP inhibitors may not.[4][5]
Experimental Strategy to Differentiate On- and Off-Target Effects:
Caption: Strategy to dissect on- and off-target effects.
Key Considerations:
-
Selectivity Profile: Compare the known selectivity profiles of the inhibitors used. This compound's inhibition of ADAMs, such as ADAM17 (TACE), can have significant biological consequences that are distinct from those of MMP inhibition.[4][5]
-
CRISPR/Cas9 Validation: Using CRISPR/Cas9 to create knockout cell lines for the intended MMP target is a powerful method to confirm whether the observed phenotype is on-target.[6][7] If the effect of this compound persists in the absence of its primary target, it is definitively an off-target effect.
II. Frequently Asked Questions (FAQs)
Q1: What are the known on- and off-targets of this compound?
A: this compound is a potent, broad-spectrum inhibitor of MMPs. It also inhibits several members of the ADAM family of metalloproteinases.
Table 1: IC₅₀ Values of this compound for Various Metalloproteinases
| Target Family | Target | IC₅₀ (nM) | Reference(s) |
| MMPs | MMP-1 | 3 | [4][8][9][10][11] |
| MMP-2 | 4 | [4][8][9][10][11] | |
| MMP-3 | 20 | [4][8][9][10][11] | |
| MMP-7 | 6 | [4][8][9][10][11] | |
| MMP-8 | 10 | [8][9] | |
| MMP-9 | 4 | [4][8][9][10][11] | |
| ADAMs | ADAM8 | 51.3 | [5] |
| ADAM17 (TACE) | 19 | [5] | |
| CD30 Shedding (cell-based) | 230 | [8][9] |
Q2: Which signaling pathways are known to be affected by this compound's off-target activity?
A: Studies have shown that this compound can modulate the MAPK/ERK and PI3K/AKT signaling pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[1][2] The activation of ERK1/2 and modulation of AKT phosphorylation have been observed in several cell lines upon this compound treatment, leading to downstream effects on cell fate.[1][2][12]
This compound's Off-Target Signaling Effects:
Caption: Off-target signaling pathways affected by this compound.
Q3: How can I confirm that this compound is inhibiting MMP activity in my cell culture?
A: Gelatin zymography is a widely used and effective method to assess the activity of gelatinases, primarily MMP-2 and MMP-9, in conditioned media from cell cultures.[9] This technique allows you to visualize the enzymatic activity of both the pro- and active forms of these MMPs. A reduction in the clear bands on the zymogram following this compound treatment indicates successful inhibition.
Q4: Are there more selective alternatives to this compound?
A: Yes, numerous MMP inhibitors with greater selectivity for specific MMPs have been developed. For example, Marimastat is another broad-spectrum MMP inhibitor, but with improved oral bioavailability.[13][14] Additionally, highly selective inhibitors targeting individual MMPs (e.g., MMP-9 specific inhibitors) are available and can be used as comparative tools to dissect the specific roles of different MMPs and to confirm if an observed effect is truly on-target.
III. Key Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is adapted from standard zymography procedures and is designed to detect MMP-2 and MMP-9 activity in conditioned cell culture media.[15]
Materials:
-
Conditioned cell culture media (serum-free)
-
Zymogram gel (polyacrylamide gel containing gelatin)
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from this compound-treated and control cells. Centrifuge to remove cell debris. Determine protein concentration.
-
Sample Loading: Mix equal amounts of protein with zymogram sample buffer. Do not boil the samples. Load onto the zymogram gel.
-
Electrophoresis: Run the gel at 4°C until the dye front reaches the bottom.
-
Renaturation: Incubate the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation.
-
Development: Incubate the gel in developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands (indicating gelatin degradation) appear against a blue background.
Troubleshooting:
-
No bands: Insufficient MMPs in the sample (concentrate the media), or the MMPs are inactive.
-
Smearing: Sample overload or degradation.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis by flow cytometry.[16][17][18]
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add more binding buffer and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Troubleshooting:
-
High background in control: Mechanical stress during cell handling can cause false positives.[17]
-
Weak signal: Insufficient incubation time or reagent concentration.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol describes how to analyze cell cycle distribution by staining DNA with PI.[19][20][]
Materials:
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
PBS
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend in PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry.
Data Interpretation:
-
The DNA content will be proportional to the PI fluorescence. The G0/G1 phase will have 2N DNA content, and the G2/M phase will have 4N DNA content. The S phase will have an intermediate DNA content.
Troubleshooting:
-
High CV of G0/G1 peak: Cell clumps or improper fixation.[22]
-
No clear G2/M peak: Cells may not be actively proliferating.[23]
Protocol 4: Western Blot for Phosphorylated ERK and AKT
This protocol details the detection of phosphorylated (activated) forms of ERK and AKT.[24][25]
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer. Determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and total AKT.
Important Considerations:
-
Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.
-
Use BSA for blocking when detecting phosphorylated proteins, as milk can sometimes cause background.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors [mdpi.com]
- 3. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - CAS 130370-60-4 - Calbiochem | 196440 [merckmillipore.com]
- 6. criver.com [criver.com]
- 7. selectscience.net [selectscience.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gelatin Zymography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. The synthetic metalloproteinase inhibitor this compound suppresses injury-induced phosphorylation of MAP kinase ERK1/ERK2 and phenotypic modification of arterial smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on this compound and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing Cancer Drugs this compound and Marimastat to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. biocompare.com [biocompare.com]
- 22. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 23. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Batimastat-related toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor.[1] It functions by binding to the catalytic zinc ion in the active site of MMPs, thereby preventing the degradation of extracellular matrix components.[2] This inhibition of MMPs is the basis for its anti-invasive, anti-metastatic, and anti-angiogenic properties. This compound has been shown to influence the MAPK/ERK and PI3K/AKT signaling pathways.[3]
Q2: What are the common routes of administration for this compound in animal studies?
A2: Due to its poor solubility, this compound is typically administered as a suspension via intraperitoneal (i.p.) injection in animal studies.[2][4]
Q3: What are the known toxicities of this compound in animal studies?
Q4: Are there any known drug interactions that can increase this compound's toxicity?
A4: Co-administration of this compound with certain drugs may increase the risk of specific toxicities. For example, there is a potential for an increased risk of methemoglobinemia when combined with agents like chloroprocaine, cinchocaine, and dyclonine.[5] There may also be an elevated risk of thrombosis when used with darbepoetin alfa or erythropoietin.[5]
Troubleshooting Guide: Minimizing this compound-Related Toxicity
Issue 1: Observed Systemic Toxicity (e.g., weight loss, lethargy)
Potential Cause: The administered dose of this compound may be too high for the specific animal model, strain, or age.
Mitigation Strategies:
-
Dose Optimization:
-
Dose Reduction: Lower the dose of this compound. Studies have shown that lower daily doses can be effective and may mitigate treatment toxicity.[3][6][7]
-
Altered Dosing Schedule: Instead of a single high dose, consider a daily administration of lower doses.[3][6] Research in hematological cell lines suggests that a daily administration scheme can be more effective and less toxic than a single, higher dose.[3][8]
-
-
Enhanced Monitoring:
-
Implement a more frequent and detailed monitoring schedule for the animals, including daily body weight measurements, food and water intake, and clinical signs of toxicity.
-
Issue 2: Local Toxicity at the Injection Site (e.g., inflammation, peritonitis)
Potential Cause: this compound's poor solubility and administration as a suspension can lead to local irritation and inflammation.
Mitigation Strategies:
-
Alternative Formulation/Delivery Systems:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can improve its solubility and provide a more targeted delivery, potentially reducing local and systemic toxicity.[3][9][10]
-
Liposomal formulation: Liposomes can be used to encapsulate this compound, which may improve its biocompatibility and reduce irritation at the injection site.[11][12]
-
-
Refinement of Injection Technique:
-
Ensure proper suspension of the compound before each injection to avoid administering a concentrated dose.
-
Vary the injection site within the intraperitoneal cavity if multiple injections are required.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Hematological Cell Lines
| Cell Line | IC50 (µM) - Single Administration (48h) |
| NB-4 | 7.9 ± 1.6 |
| HL-60 | 9.8 ± 3.9 |
| F36-P | 12.1 ± 1.2 |
| H929 | 18.0 ± 1.6 |
Data from a study on hematological tumor models.[8]
Table 2: Effect of Dosing Schedule on Cell Viability of HL-60 and F36-P Cells at 72h
| Cell Line | Treatment | % Viability |
| HL-60 | 7.5 µM this compound (Single Dose) | 56.1 ± 7.2 |
| HL-60 | 0.5 µM this compound (Daily Dose) | 28.4 ± 6.8 |
| F36-P | 7.5 µM this compound (Single Dose) | 45.2 ± 3.6 |
| F36-P | 0.5 µM this compound (Daily Dose) | 36.6 ± 8.6 |
Adapted from a study showing that a lower total dose administered daily can be more effective at reducing cell viability than a single higher dose.[3][8]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model
This protocol is based on a study in mdx mice and can be adapted for other mouse models.
1. Materials:
- This compound (BB-94)
- Phosphate-buffered saline (PBS)
- Tween 80
- Sterile syringes and needles
2. Preparation of this compound Suspension:
- Prepare a suspension of this compound at a concentration of 3 mg/mL in PBS containing 0.01% Tween 80.
- Ensure the suspension is homogenous by vortexing or sonicating before each use.
3. Administration:
- Administer this compound via intraperitoneal (i.p.) injection.
- A commonly used dosage is 30 mg/kg body weight.[13]
- The dosing schedule can be adapted, for example, three times a week for a duration of 5 weeks.[13]
4. Monitoring for Toxicity:
- Monitor animals daily for any adverse effects, including changes in weight, behavior, and physical appearance.
- At the end of the study, perform necropsy and collect tissues for histopathological analysis to assess any organ-specific toxicity.
Protocol 2: Assessment of In Vitro Cytotoxicity
1. Materials:
- This compound stock solution (dissolved in DMSO)
- Appropriate cell culture medium and supplements
- 96-well cell culture plates
- MTT or other viability assay reagents
- Plate reader
2. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
3. Treatment:
- Prepare serial dilutions of this compound in cell culture medium from the stock solution.
- Remove the old medium from the wells and add the medium containing different concentrations of this compound.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
4. Incubation:
- Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
5. Viability Assay:
- Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
- Measure the absorbance using a plate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value by plotting a dose-response curve.
Visualizations
Caption: this compound's mechanism of action and its impact on key signaling pathways.
Caption: Workflow for troubleshooting and mitigating this compound-related toxicity.
References
- 1. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. estudogeral.uc.pt [estudogeral.uc.pt]
- 9. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Batimastat degradation in long-term cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for using Batimastat (BB-94) in long-term cell culture experiments. It includes troubleshooting advice for common issues, particularly those related to compound degradation, detailed experimental protocols, and reference data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BB-94) is a potent, broad-spectrum synthetic inhibitor of matrix metalloproteinases (MMPs).[1] Structurally, it is a collagen peptidomimetic with a hydroxamate moiety that chelates the zinc ion within the active site of MMPs, reversibly inhibiting their enzymatic activity.[2][3] By blocking MMPs, this compound prevents the degradation of the extracellular matrix (ECM), a process critical for tumor invasion, metastasis, and angiogenesis.[3][4]
Q2: Which specific MMPs does this compound inhibit?
A2: this compound inhibits a wide range of MMPs with high potency. It is effective against MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-14, among others.[5][6] It also shows inhibitory activity against some members of the ADAM (A Disintegrin and Metalloproteinase) family, such as ADAM17 (TACE).[7]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the integrity of this compound. For long-term stability, follow these guidelines:
-
Powder: Store at -20°C. It can be stable for three years or more under these conditions.[6]
-
DMSO Stock Solutions: Prepare high-concentration stock solutions in fresh, anhydrous DMSO.[7] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or at -20°C for up to one year.[6] It is not recommended to store solutions for long periods; use them as soon as possible after preparation.[2]
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration is highly cell-line dependent and should be determined empirically. However, concentrations typically range from the low nanomolar (nM) to the low micromolar (µM) range. For functional assays, a starting point is often 100 times the in vitro IC50 or Ki value.[8] Studies have used concentrations from 5 µM to 10 µM to induce apoptosis and cell cycle arrest in hematological cell lines.[1][9] Always perform a dose-response curve to determine the IC50 for your specific cell line and experimental endpoint.
Troubleshooting Guide
Problem: I observe a diminishing effect of this compound in my cell culture experiment that lasts several days or weeks.
Solutions:
-
Replenish the Inhibitor: The most straightforward solution is to perform partial media changes with freshly prepared this compound-containing media every 24 to 72 hours. This ensures a more consistent concentration of the active compound throughout the experiment.
-
Determine the Functional Half-Life: The stability of this compound can be affected by your specific cell type, cell density, and media components. It is advisable to determine the functional half-life in your system. See Protocol 2: Determining the Functional Half-Life of this compound for a method to assess this.
-
Use a Lower, More Frequent Dosing Schedule: A study on hematological cell lines demonstrated that daily administration of a low dose (e.g., 0.5 µM) was more effective at inducing cell death over 72 hours than a single, higher dose (e.g., 7.5 µM).[1] This strategy can maintain inhibitory pressure while potentially reducing off-target effects or toxicity.
Problem: I am seeing unexpected cytotoxicity or off-target effects.
Possible Cause:
-
DMSO Concentration: High concentrations of DMSO (>0.5%) can be toxic to many cell lines. Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.1%.[8]
-
Broad-Spectrum Inhibition: this compound is a broad-spectrum MMP inhibitor.[6] The observed phenotype may be a result of inhibiting multiple MMPs, some of which may play unexpected roles in your cellular context. Consider using more selective MMP inhibitors if a specific enzyme is your target.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[1] Perform a thorough dose-response analysis to identify a therapeutic window that provides the desired inhibitory effect without excessive toxicity.
Problem: this compound is precipitating in my culture medium.
Possible Cause: this compound has poor aqueous solubility.[2] Adding a highly concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to crash out of solution.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to an intermediate concentration (e.g., 100 µM) in a smaller volume of media, vortex gently, and then add this intermediate stock to your final culture volume.
-
Pre-warm Media: Adding the compound to media that is pre-warmed to 37°C can sometimes aid in solubility.
-
Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit of this compound in your specific culture medium.
Reference Data
Table 1: Inhibitory Concentrations (IC₅₀) of this compound for Various MMPs
| Target MMP | IC₅₀ (nM) |
| MMP-1 (Collagenase-1) | 3[3][6] |
| MMP-2 (Gelatinase-A) | 4[3][6] |
| MMP-3 (Stromelysin-1) | 20[3][6] |
| MMP-7 (Matrilysin) | 6[7] |
| MMP-8 (Collagenase-2) | 10[6] |
| MMP-9 (Gelatinase-B) | 4[3][6] |
| ADAM17 (TACE) | 19 |
Table 2: Recommended Storage Conditions
| Format | Solvent | Storage Temperature | Shelf Life |
| Powder | - | -20°C | ≥ 3 years[6] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 year[6] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 2 years[6] |
Experimental Protocols
Protocol 1: General Handling and Use of this compound in Cell Culture
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-25 mM) by dissolving this compound powder in fresh, anhydrous DMSO.[3][6] Warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[2]
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store aliquots at -80°C for long-term storage.[6]
-
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration.
-
To avoid precipitation, add the DMSO stock to the medium and mix immediately and thoroughly. The final DMSO concentration should not exceed 0.1%.[8]
-
-
Application to Cells: For long-term experiments, replace the medium with fresh this compound-containing medium every 48-72 hours to maintain a consistent inhibitor concentration.
Protocol 2: Determining the Functional Half-Life of this compound via Gelatin Zymography
This protocol uses the activity of secreted MMP-2 or MMP-9 as a functional readout for the presence of active this compound.
-
Cell Seeding: Plate cells (e.g., HT1080 fibrosarcoma, which secretes high levels of MMPs) at a density that allows for several days of culture without overgrowth.
-
Initial Treatment: Once cells are adhered, replace the medium with serum-free medium containing the desired concentration of this compound (e.g., 5 µM). Serum-free medium is used because serum contains natural MMP inhibitors (TIMPs).
-
Time-Course Sampling:
-
At Time 0, collect a sample of the conditioned medium.
-
Incubate the cells at 37°C.
-
Collect additional samples of the conditioned medium at subsequent time points (e.g., 12, 24, 48, 72 hours) from separate, parallel wells.
-
-
Sample Preparation: Centrifuge the collected media samples to pellet any cells or debris. Store the supernatant at -80°C until analysis.
-
Gelatin Zymography:
-
Load equal volumes of the conditioned media samples onto a polyacrylamide gel containing gelatin under non-reducing conditions.[9]
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) at 37°C for 12-24 hours.[8]
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Analysis: Gelatinolytic activity will appear as clear bands on a blue background. The reappearance of these bands over time in the collected samples indicates a loss of this compound's inhibitory activity. Quantify the band intensity using densitometry to estimate the time at which 50% of the initial inhibition is lost.
Visualizations
Caption: this compound inhibits MMPs, preventing ECM degradation and modulating downstream signaling pathways.
References
- 1. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
How to assess Batimastat stability in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Batimastat in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A1: this compound is a hydroxamic acid derivative. Generally, hydroxamic acids are susceptible to hydrolysis, and their stability is pH-dependent. They tend to be more stable in acidic to neutral conditions and degrade more rapidly under basic conditions due to hydroxide-ion catalyzed hydrolysis. For long-term storage, this compound is typically supplied as a crystalline solid and should be stored at -20°C, where it can be stable for at least four years.[1] Stock solutions are often prepared in DMSO and can be stored at -80°C for up to a year.[2]
Q2: How should I prepare this compound solutions for my experiments?
A2: Due to its poor water solubility, this compound is typically first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[3] For in-vivo studies, it has been administered as a suspension in phosphate-buffered saline (PBS) containing a surfactant like Tween 80 to aid dispersion.[4] When preparing aqueous solutions for stability studies, it is crucial to first dissolve this compound in a minimal amount of a suitable organic co-solvent before diluting with the desired buffer to prevent precipitation.
Q3: What are the common degradation products of this compound?
A3: While specific degradation products of this compound are not extensively detailed in publicly available literature, the primary degradation pathway for hydroxamic acids is hydrolysis of the hydroxamic acid moiety to the corresponding carboxylic acid.
Q4: Which analytical method is most suitable for assessing this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and monitoring the formation of its degradation products. This method allows for the separation of the parent drug from any impurities or degradants, providing an accurate measure of its concentration over time.
This compound Stability Data in Different Buffer Systems
The following table summarizes illustrative stability data for this compound in various buffer systems at 37°C. Please note that these are representative values based on the general stability of hydroxamic acids, as specific public data for this compound is limited. Researchers should perform their own stability studies to determine the precise degradation kinetics under their experimental conditions.
| Buffer System | pH | Temperature (°C) | Half-life (t½) (hours) | Key Observations |
| Acetate Buffer | 5.0 | 37 | > 48 | Relatively stable. Minimal degradation observed over 48 hours. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | ~ 24 | Moderate degradation. Suitable for short-term experiments. |
| Carbonate-Bicarbonate Buffer | 9.0 | 37 | < 8 | Rapid degradation observed. Not recommended for prolonged studies. |
Experimental Protocol: Assessing this compound Stability using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a selected buffer system.
1. Materials and Reagents:
-
This compound powder
-
DMSO (HPLC grade)
-
Selected buffer system (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO in a volumetric flask.
-
Working Solution (10 µg/mL): Dilute the stock solution with the chosen buffer system to a final concentration of 10 µg/mL. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the experiment.
3. Stability Study:
-
Incubate the working solution in a temperature-controlled environment (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately quench any further degradation by diluting the sample with the mobile phase and storing it at a low temperature (e.g., 4°C) until HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 269 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Create a calibration curve using freshly prepared standards of this compound at known concentrations.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.
-
Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., calculate the rate constant and half-life).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound Precipitation in Buffer | Poor aqueous solubility of this compound. | Increase the proportion of organic co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on the experiment. Use a surfactant (e.g., Tween 80) to improve solubility and prevent precipitation. |
| Inconsistent HPLC Retention Times | Fluctuations in mobile phase composition or flow rate. Column temperature variations. | Ensure the mobile phase is well-mixed and degassed. Check for leaks in the HPLC system. Use a column oven to maintain a constant temperature. |
| Peak Tailing in HPLC Chromatogram | Interaction of the analyte with active sites on the column packing. Column overload. | Use a mobile phase with a lower pH to suppress the ionization of silanol groups. Reduce the sample concentration or injection volume. |
| Baseline Drift in HPLC Chromatogram | Contamination in the mobile phase or column. Detector lamp aging. | Filter all mobile phase components. Flush the column with a strong solvent. Replace the detector lamp if necessary. |
| Rapid Degradation of this compound | Inappropriate pH of the buffer system. High temperature. | Select a buffer with a pH closer to the optimal stability range (acidic to neutral). Conduct the experiment at a lower temperature if feasible. |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound inhibits MMPs, preventing ECM degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 4. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Batimastat Dosage Adjustment for Reduced Peritoneal Irritation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Batimastat (BB-94) in preclinical research. The focus of this guide is to address the common issue of peritoneal irritation following intraperitoneal (i.p.) administration and to provide strategies for dosage adjustment to minimize this adverse effect while maintaining experimental efficacy.
Troubleshooting Guide & FAQs
Q1: We are observing signs of peritoneal irritation (e.g., abdominal guarding, ruffled fur, lethargy) in our study animals after i.p. injection of this compound. What are the potential causes?
A1: Peritoneal irritation following i.p. injection of this compound can stem from several factors:
-
Drug Formulation: The vehicle used to dissolve or suspend this compound can be a primary irritant. Components such as DMSO, ethanol, or certain surfactants at high concentrations can cause inflammation.
-
This compound Concentration and Dose: High concentrations or doses of this compound itself may induce a localized inflammatory response.
-
pH of the Solution: Injecting a solution with a pH that is not close to physiological levels can cause irritation.
-
Injection Technique: Improper injection technique can lead to tissue damage and inflammation.
-
Frequency of Administration: Repeated daily injections can lead to cumulative irritation.
Q2: How can we adjust the this compound dosage to reduce peritoneal irritation?
A2: A dose-response study is the most effective method to determine the optimal dose that minimizes irritation while achieving the desired therapeutic effect. One study has shown that daily administration of lower doses of this compound may mitigate treatment toxicity.[1][2] Consider the following strategies:
-
Dose Reduction: Systematically reduce the dose of this compound while monitoring for both therapeutic efficacy and signs of irritation.
-
Fractionated Dosing: Instead of a single high dose, administer smaller doses more frequently (e.g., twice daily) to maintain the total daily dose.
Q3: What are some alternative formulations for this compound to minimize vehicle-induced irritation?
A3: The choice of vehicle is critical. If you suspect the vehicle is the cause of irritation, consider these alternative formulations mentioned in in vivo studies:
-
Suspension in PBS with Tween-80: A common formulation involves suspending this compound in phosphate-buffered saline (PBS) containing a low concentration of a surfactant like Tween-80 (e.g., 0.01-0.1%) to aid in solubility and reduce precipitation.[3]
-
Co-solvent Systems: A mixture of solvents can be used to improve solubility. One such system includes DMSO, PEG300, Tween-80, and saline.[3] It is crucial to keep the final concentration of DMSO as low as possible (ideally below 2%).[3]
Q4: Are there alternative routes of administration for this compound if peritoneal irritation persists?
A4: If reducing the dose and optimizing the formulation do not alleviate peritoneal irritation, consider alternative administration routes. While intraperitoneal injection is common, other routes have been used for systemic drug delivery in preclinical models and may be viable alternatives, such as subcutaneous injection.[4]
Q5: How can we systematically assess the level of peritoneal irritation in our experiments?
A5: A standardized scoring system should be implemented to monitor for signs of irritation. This can include:
-
Clinical Observation: Daily monitoring of animals for signs of pain or distress, such as hunched posture, ruffled fur, lethargy, and abdominal tucking.
-
Body Weight: A significant drop in body weight can be an indicator of systemic toxicity or discomfort.
-
Post-mortem Analysis: At the end of the study, a gross necropsy of the peritoneal cavity can be performed to look for signs of inflammation, such as adhesions, fibrosis, or an increased volume of peritoneal fluid.
Data Presentation: this compound In Vivo Dosages and Formulations
The following table summarizes various dosages and formulations of this compound used in in vivo studies. This information can serve as a starting point for optimizing your experimental protocol.
| Animal Model | Dosage | Administration Route | Vehicle/Formulation | Reference |
| Mice (ovarian carcinoma xenograft) | 60 mg/kg (every other day) | Intraperitoneal (i.p.) | Not specified | [5] |
| Mice (colon carcinoma metastasis) | 40 mg/kg (daily) | Intraperitoneal (i.p.) | Not specified | [6] |
| Mice (B16F1 melanoma) | 50 mg/kg (daily) | Intraperitoneal (i.p.) | Not specified | [7] |
| Rats (experimental colitis) | 5, 10, or 20 mg/kg (twice daily) | Intraperitoneal (i.p.) | Not specified | [8] |
| General formulation guidance | Not applicable | Intraperitoneal (i.p.) | 1x PBS, 0.1% Tween-20 | [3] |
| General formulation guidance | Not applicable | Intraperitoneal (i.p.) | DMSO, PEG300, Tween-80, Saline | [3] |
Experimental Protocols
Protocol: Dose-Escalation Study to Determine Optimal this compound Dosage for Reduced Peritoneal Irritation
Objective: To identify the highest tolerable dose of this compound that minimizes peritoneal irritation while maintaining therapeutic efficacy.
Materials:
-
This compound
-
Selected vehicle (e.g., sterile PBS with 0.1% Tween-20)
-
Sterile syringes and needles (25-27 gauge)
-
Study animals (e.g., mice)
-
Anesthetic agent (for terminal procedures)
-
Dissection tools
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to different dosage groups (e.g., 5-6 animals per group). Include a vehicle control group. Suggested dosage groups based on literature: Vehicle, 10 mg/kg, 20 mg/kg, 40 mg/kg, and 60 mg/kg.
-
This compound Preparation: Prepare the this compound formulations on the day of injection. Ensure the solution is well-mixed and at room temperature before injection.
-
Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal injection. Ensure proper restraint and injection technique to minimize stress and injury.
-
Monitoring:
-
Clinical Signs: Observe the animals daily for any signs of peritoneal irritation or toxicity (e.g., hunched posture, ruffled fur, lethargy, abdominal guarding). Score these observations on a scale of 0 (normal) to 3 (severe).
-
Body Weight: Record the body weight of each animal daily.
-
-
Efficacy Assessment: At a predetermined time point (based on the tumor model or disease progression), assess the therapeutic efficacy of this compound. This could involve measuring tumor volume, assessing a specific biomarker, or evaluating other relevant endpoints.
-
Terminal Procedure and Necropsy: At the end of the study, euthanize the animals according to approved protocols. Perform a gross examination of the peritoneal cavity. Look for signs of inflammation, adhesions, and fluid accumulation. A scoring system can be used to quantify the degree of irritation.
-
Data Analysis: Analyze the data to determine the dose of this compound that provides the best balance between therapeutic efficacy and minimal peritoneal irritation.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: this compound's impact on key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The matrix metalloproteinase inhibitor this compound inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial effects of this compound (BB-94), a matrix metalloproteinase inhibitor, in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Batimastat and Marimastat in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batimastat (BB-94) and its orally bioavailable analogue, Marimastat (BB-2516), are broad-spectrum matrix metalloproteinase (MMP) inhibitors that have been extensively evaluated in preclinical cancer models. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process integral to tumor growth, invasion, angiogenesis, and metastasis. By inhibiting MMPs, this compound and Marimastat represent a therapeutic strategy aimed at attenuating these key cancer progression pathways. This guide provides a comparative overview of their efficacy, supported by experimental data, and details the methodologies employed in these key studies.
Mechanism of Action
Both this compound and Marimastat are peptidomimetic hydroxamates that function as competitive, reversible inhibitors of MMPs. Their structure mimics the collagen substrate of MMPs, allowing them to bind to the catalytic zinc ion at the active site of these enzymes, thereby blocking their proteolytic activity. This inhibition of ECM degradation is central to their anti-cancer effects.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy of this compound and Marimastat from various preclinical studies.
Table 1: Comparative Inhibition of Matrix Metalloproteinases (IC50 Values)
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | 3 | 5 |
| MMP-2 (Gelatinase-A) | 4 | 6 |
| MMP-3 (Stromelysin-1) | 20 | Not Reported |
| MMP-7 (Matrilysin) | 6 | 13 |
| MMP-9 (Gelatinase-B) | 4 | 3 |
| MMP-14 (MT1-MMP) | Not Reported | 9 |
Table 2: In Vivo Efficacy in Preclinical Cancer Models
| Cancer Model | Drug | Dosage and Administration | Key Findings |
| Human Ovarian Carcinoma Xenograft | This compound | 60 mg/kg i.p. every other day | Completely prevented tumor growth and spread when combined with cisplatin. |
| Human Breast Cancer Xenograft (MDA-MB-435) | This compound | 30 mg/kg/day i.p. | Significantly inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases. |
| Murine Melanoma Metastasis | This compound | Not Specified | Effectively blocked metastasis. |
| Human Colon Carcinoma Metastasis Model | This compound | 40 mg/kg i.p. | Reduced the number and cross-sectional area of liver tumors. |
| Lewis Lung Carcinoma | This compound | i.p. administration | 25% inhibition of mean tumor volume and 26% inhibition of mean lung metastasis number. |
| Human Gastric Cancer Xenograft (MGLVA1) | Marimastat | Not Specified | Reduced tumor growth rate by 48% and increased median survival from 19 to 30 days. |
| Head and Neck Squamous Cell Carcinoma Xenograft (SCC-1) | Marimastat | 8.7 mg/kg/day via osmotic pump | Delayed tumor growth when combined with cisplatin and radiation. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or Marimastat in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Human Tumor Xenograft Model in Athymic Nude Mice
This model is widely used to evaluate the in vivo efficacy of anti-cancer agents.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution, such as PBS or Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Anesthetize athymic nude mice (4-6 weeks old). Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30-60 mg/kg, i.p.) or Marimastat (e.g., 8.7 mg/kg, via osmotic pump) according to the study design. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue treatment for a predetermined period. The primary endpoints are typically tumor growth inhibition and changes in survival rate. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
Experimental Metastasis Model
This model assesses the ability of a compound to inhibit the formation of metastatic colonies.
-
Cell Preparation: Prepare a single-cell suspension of metastatic cancer cells (e.g., B16F1 melanoma) in sterile PBS.
-
Cell Injection: Inject the cancer cells (e.g., 1 x 10^5 cells in 100 µL) into the lateral tail vein of mice to induce lung metastases, or via intrasplenic or intraportal injection for liver metastases.
-
Drug Treatment: Begin treatment with this compound or Marimastat either before, at the same time as, or after tumor cell injection, depending on the study's objective (prophylactic vs. therapeutic).
-
Metastasis Quantification: After a set period (e.g., 2-3 weeks), euthanize the mice and harvest the target organs (e.g., lungs, liver). The number and size of metastatic nodules on the organ surface can be counted macroscopically. For a more detailed analysis, the organs can be fixed, sectioned, and stained with hematoxylin and eosin to visualize and quantify micrometastases.
Visualizations
Signaling Pathway: MMP Inhibition
Caption: Mechanism of MMP inhibition by this compound and Marimastat.
Experimental Workflow: Xenograft Model
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Conclusion
Both this compound and Marimastat have demonstrated significant efficacy in a variety of preclinical cancer models, primarily through their potent, broad-spectrum inhibition of MMPs. While this compound showed strong anti-tumor and anti-metastatic effects with intraperitoneal administration, its poor oral bioavailability was a limitation. Marimastat, as an orally active analogue, offered a significant advantage in this regard. The data presented in this guide highlights their potential as anti-cancer agents, although clinical trial outcomes have been mixed, often due to dose-limiting toxicities and their application in advanced-stage cancers. Further research may explore the use of these inhibitors in earlier stages of cancer or in combination with other therapeutic modalities to enhance their efficacy.
Validating Anti-Angiogenic Effects: A Comparative Guide to Batimastat Using CD31 Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Batimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with other anti-angiogenic agents. The focus is on the validation of their efficacy using CD31 staining to quantify microvessel density, a key indicator of angiogenesis. This guide includes detailed experimental protocols, comparative data, and visual representations of signaling pathways and experimental workflows to support researchers in their anti-angiogenic studies.
Introduction to this compound and Anti-Angiogenesis
This compound (BB-94) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process essential for endothelial cell migration and invasion during the formation of new blood vessels (angiogenesis).[3] By inhibiting MMPs, this compound effectively blocks these critical steps in angiogenesis, thereby impeding tumor growth and metastasis.[1][2]
The validation of anti-angiogenic agents like this compound heavily relies on robust methods to quantify their effects on tumor vascularization. One of the most widely accepted techniques is the immunohistochemical (IHC) staining for CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1). CD31 is a transmembrane glycoprotein highly expressed on the surface of endothelial cells, making it an excellent marker for identifying blood vessels in tissue samples.[4][5] Quantification of CD31-positive structures allows for the determination of microvessel density (MVD), a key surrogate marker for assessing the extent of angiogenesis.[5][6]
Comparative Analysis of Anti-Angiogenic Agents
This section compares the anti-angiogenic effects of this compound with other compounds, focusing on data obtained from studies utilizing CD31 staining for MVD analysis. While direct head-to-head studies with identical experimental conditions are limited, this compilation of data from various sources provides valuable insights into their relative efficacy.
Quantitative Data Summary
The following table summarizes the observed effects of this compound and two other major classes of anti-angiogenic agents—another MMP inhibitor (Marimastat) and a VEGF inhibitor (Bevacizumab)—on microvessel density as determined by CD31 staining.
| Compound | Class | Model System | Dosage | Change in Microvessel Density (CD31+) | Reference |
| This compound | MMP Inhibitor | Murine B16F1 melanoma liver metastases | 50 mg/kg i.p. daily | Significantly reduced percentage vascular volume | [1] |
| Marimastat | MMP Inhibitor | Human colorectal cancer xenografts | Not specified in CD31 studies | N/A (Limited direct CD31 data available) | [7] |
| Bevacizumab | VEGF Inhibitor | Metastatic colorectal cancer (clinical) | Standard clinical dose | High MVD associated with improved Progression-Free Survival | [5][8][9] |
| Bevacizumab | Ovarian cancer (clinical) | Standard clinical dose | Greater reduction in MVD in patients with high baseline MVD | [6][10] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental models, dosage, and quantification methods.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of MMPs, which in turn affects downstream signaling pathways crucial for angiogenesis. One of the key pathways indirectly influenced by MMP inhibition is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. MMPs can process and release VEGF from the extracellular matrix, making it available to bind to its receptor (VEGFR) on endothelial cells.[3] By inhibiting MMPs, this compound can reduce the bioavailability of VEGF, thus attenuating VEGF-mediated signaling that promotes endothelial cell proliferation, migration, and survival.
Caption: this compound inhibits MMPs, reducing the release of VEGF from the ECM and subsequent pro-angiogenic signaling.
Experimental Protocols
Detailed Protocol for CD31 Immunohistochemistry on Paraffin-Embedded Tumor Tissue
This protocol provides a generalized procedure for CD31 staining. Researchers should optimize specific parameters such as antibody concentrations and incubation times for their particular tissue type and experimental setup.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-mouse/human CD31 antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody in blocking buffer to the optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor for the development of a brown precipitate under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Experimental Workflow for Validating Anti-Angiogenic Effects
The following diagram illustrates a typical workflow for assessing the anti-angiogenic properties of a compound like this compound.
Caption: A standard workflow for evaluating the anti-angiogenic efficacy of therapeutic compounds.
Conclusion
This compound demonstrates significant anti-angiogenic properties through its potent inhibition of matrix metalloproteinases. The use of CD31 immunohistochemistry provides a reliable and quantifiable method for validating these effects by measuring the reduction in microvessel density within tumor tissues. While direct comparative data with other anti-angiogenic agents using standardized CD31 staining protocols is an area for further research, the available evidence supports this compound as a valuable tool for investigating the role of MMPs in angiogenesis and for the development of novel anti-cancer therapies. The protocols and workflows outlined in this guide offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other anti-angiogenic compounds.
References
- 1. The matrix metalloproteinase inhibitor this compound inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of angiogenesis and murine hemangioma growth by this compound, a synthetic inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinases (MMP9 and MMP2) induce the release of vascular endothelial growth factor (VEGF) by ovarian carcinoma cells: implications for ascites formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric quantification of tumour endothelial cells; an objective alternative for microvessel density assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing Cancer Drugs this compound and Marimastat to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Batimastat's Effect on Tumor Growth In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Batimastat's in vivo performance in inhibiting tumor growth, supported by experimental data from independent studies. It is intended to offer researchers a comprehensive overview of this compound's efficacy across various cancer models and in comparison to other therapeutic agents.
This compound: A Broad-Spectrum Matrix Metalloproteinase Inhibitor
This compound (BB-94) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] In cancer, elevated MMP activity facilitates tumor growth, invasion, angiogenesis, and metastasis.[1][3] this compound functions by binding to the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[2] It has demonstrated potent inhibitory activity against several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[2][4]
In Vivo Efficacy of this compound in Preclinical Cancer Models
Numerous independent studies have validated the anti-tumor effects of this compound in various animal models of cancer. These studies demonstrate its ability to reduce primary tumor growth, inhibit metastasis, and suppress angiogenesis.
Summary of In Vivo Studies on this compound
| Cancer Type | Animal Model | Tumor Cell Line | This compound Dosage & Administration | Key Findings |
| Melanoma | Mice | B16F1 | 50 mg/kg i.p. daily | 54% reduction in tumor volume; inhibited angiogenesis.[5] |
| Colon Carcinoma | Nude Mice | Human Colon Carcinoma | 30 mg/kg i.p. daily for 60 days, then 3x/week | Reduced median primary tumor weight from 293 mg to 144 mg; reduced local invasion and metastasis.[6] |
| Breast Cancer | Athymic Nude Mice | MDA-MB-435 | 30 mg/kg i.p. daily | Significantly inhibited local-regional regrowth of resected tumors; reduced incidence, number, and volume of lung metastases.[7] |
| Hemangioma | Nude Mice | Murine Endothelioma (eEnd.1) | 0.3, 3, or 30 mg/kg at injection site, daily | Inhibited tumor growth in a dose-dependent manner.[8] |
Comparative Efficacy of this compound
While direct head-to-head studies are limited, data from various independent validations allow for a comparative assessment of this compound against other MMP inhibitors and in combination with standard chemotherapeutic agents.
This compound vs. Other MMP Inhibitors
Marimastat, an orally bioavailable analogue of this compound, has also been extensively studied.[1] Both agents have shown efficacy in preclinical models by preventing the growth and spread of various malignant tumors.[1] However, early clinical trials for both this compound and Marimastat in advanced cancers did not show a significant survival benefit, which has been attributed to factors such as lack of specificity and unforeseen side effects.[9]
This compound in Combination Therapy
This compound has shown synergistic effects when combined with conventional chemotherapy agents.
| Combination Agent | Cancer Model | Key Findings |
| Cisplatin | Human Ovarian Carcinoma Xenografts | Concomitant treatment completely prevented the growth and spread of xenografts.[4] |
| Captopril | Lewis Lung Carcinoma | Combination resulted in a 51% inhibition of tumor growth and an 80% inhibition of metastasis, demonstrating a synergistic effect.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.
General In Vivo Tumor Model Protocol
A common experimental workflow for assessing the in vivo efficacy of this compound involves the following steps:
-
Cell Culture: The selected human or murine cancer cell line is cultured under standard laboratory conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used for xenograft models to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously, orthotopically, or intravenously into the mice to establish primary tumors or metastatic models.
-
Treatment Administration: Once tumors reach a palpable size or after a set period for metastasis models, animals are randomized into control and treatment groups. This compound is typically administered intraperitoneally as a suspension.
-
Tumor Growth Measurement: Primary tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Metastasis Assessment: At the end of the study, animals are euthanized, and organs such as the lungs and liver are harvested to quantify metastatic nodules.
-
Angiogenesis Analysis: Tumor tissues may be processed for immunohistochemical analysis of markers for blood vessel density (e.g., CD31) to assess angiogenesis.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the observed differences between treatment and control groups.
Signaling Pathways Targeted by this compound
This compound's primary mechanism of action is the direct inhibition of MMPs. This action disrupts downstream signaling pathways that are critical for tumor progression. By inhibiting MMPs, this compound can interfere with the release and activation of growth factors, cell-cell and cell-matrix interactions, and the modification of the tumor microenvironment. This can lead to the suppression of signaling cascades such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.[11][12]
Conclusion
Independent in vivo studies consistently demonstrate that this compound effectively inhibits tumor growth, metastasis, and angiogenesis across a range of cancer models. Its efficacy can be further enhanced when used in combination with standard chemotherapeutic agents. While early clinical trials presented challenges, the preclinical data underscores the therapeutic potential of MMP inhibition. Future research may focus on more selective MMP inhibitors and combination strategies to maximize anti-tumor activity while minimizing side effects. This guide provides a foundational understanding for researchers and drug development professionals exploring the therapeutic utility of this compound and other MMP inhibitors in oncology.
References
- 1. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on this compound and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The matrix metalloproteinase inhibitor this compound inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase inhibitor BB-94 (this compound) inhibits human colon tumor growth and spread in a patient-like orthotopic model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of angiogenesis and murine hemangioma growth by this compound, a synthetic inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Batimastat and Newer Generation MMP Inhibitors: A Guide for Researchers
The landscape of matrix metalloproteinase (MMP) inhibition has evolved significantly since the development of early broad-spectrum inhibitors. This guide provides a detailed comparison between Batimastat (BB-94), a pioneering first-generation MMP inhibitor, and the more selective, newer generation inhibitors that have emerged from lessons learned in early clinical trials. We present supporting experimental data, detailed methodologies for key assays, and visualizations to clarify complex pathways and workflows for researchers, scientists, and drug development professionals.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] While they play vital roles in physiological processes like wound healing and tissue remodeling, their overexpression is linked to numerous pathologies, including cancer, arthritis, and cardiovascular disease.[1][2] This has made MMPs attractive therapeutic targets.
The first wave of synthetic MMP inhibitors (MMPIs), exemplified by this compound, were designed as broad-spectrum agents.[1][3] However, clinical trials with these inhibitors were largely unsuccessful, primarily due to dose-limiting side effects, most notably musculoskeletal syndrome (MSS).[1][4] This led to the development of a new generation of MMPIs with improved selectivity, aiming to target specific MMPs involved in disease pathology while sparing those essential for normal tissue function.[4]
This compound (BB-94): The Broad-Spectrum Pioneer
This compound was the first synthetic MMP inhibitor to be evaluated in clinical trials.[5][6] It is a peptidomimetic compound containing a hydroxamic acid group that potently chelates the zinc ion within the catalytic site of various MMPs, thereby blocking their activity.[7][8]
Mechanism and Spectrum: this compound acts as a competitive, reversible inhibitor that mimics the collagen substrate cleaved by MMPs.[9] Its broad-spectrum activity targets multiple MMPs with high affinity.[9][10] Despite promising preclinical results in cancer models, its clinical utility was hampered by several factors.[6][10]
Clinical Trials and Limitations: Phase I and II clinical trials showed that this compound could help control malignant ascites and pleural effusions.[11][12] However, its development was ultimately halted due to significant drawbacks:
-
Poor Oral Bioavailability: this compound is poorly soluble and could not be administered orally, requiring direct intraperitoneal or intrapleural injections.[5][7]
-
Lack of Specificity: Its broad-spectrum nature led to the inhibition of MMPs necessary for normal tissue homeostasis, resulting in side effects like musculoskeletal pain and inflammation (MSS).[1][13]
-
Limited Efficacy: While showing some activity, it did not produce the desired therapeutic outcomes in advanced-stage cancer patients.[9]
Newer Generation MMP Inhibitors: The Age of Selectivity
The failure of first-generation MMPIs highlighted the need for greater specificity.[1][4] Researchers concluded that inhibiting specific MMPs driving a particular pathology, rather than the entire family, was a more viable strategy.[4] The new generation of inhibitors achieves selectivity through various innovative approaches.
Strategies for Selectivity:
-
Targeting Non-Conserved Sites: Instead of solely targeting the highly conserved zinc-binding catalytic site, new inhibitors are designed to interact with non-conserved secondary binding sites (exosites) unique to specific MMPs.[1][4]
-
Non-Hydroxamate Zinc-Binding Groups: To move away from the class that produced MSS, inhibitors with alternative zinc-binding groups (e.g., carboxylates, phosphonyls) have been developed.[3][8]
-
Antibody-Based Inhibitors: Monoclonal antibodies offer high specificity for a single MMP target. A notable example is Andecaliximab (GS-5745) , a monoclonal antibody that selectively inhibits MMP-9.[1][4] Clinical trials with Andecaliximab have shown it to be well-tolerated without inducing the musculoskeletal side effects seen with broad-spectrum inhibitors.[4]
These newer agents are being investigated for a range of conditions, including gastric cancer, diabetic foot ulcers, and multiple sclerosis.[4]
Performance Comparison: this compound vs. Newer Generation Inhibitors
The following tables summarize the quantitative differences between this compound and a representative newer generation inhibitor, Andecaliximab.
Table 1: Inhibitor Characteristics and In Vitro Potency
| Feature | This compound (BB-94) | Andecaliximab (GS-5745) |
| Inhibitor Class | Peptidomimetic, Hydroxamate | Monoclonal Antibody |
| Target(s) | Broad-Spectrum (MMP-1, -2, -3, -7, -9, etc.)[9][14] | Selective for MMP-9[4] |
| IC50 / Ki | MMP-1: 3 nM (IC50)[15] | Ki < 30 pM |
| MMP-2: 4 nM (IC50)[15] | ||
| MMP-9: 4 nM (IC50)[15] | ||
| MMP-7: 6 nM (IC50)[15] | ||
| MMP-3: 20 nM (IC50)[15] | ||
| Mechanism | Zinc Chelation in Catalytic Site[7] | Binds to and inhibits MMP-9 activity[4] |
Table 2: Clinical and Pharmacokinetic Profile
| Feature | This compound (BB-94) | Andecaliximab (GS-5745) |
| Administration | Intraperitoneal / Intrapleural[5][12] | Intravenous[4] |
| Oral Bioavailability | Poor[5] | Not Applicable |
| Key Side Effects | Musculoskeletal Syndrome (MSS), Peritonitis[1][5] | Generally well-tolerated; no MSS reported[4] |
| Clinical Status | Development Halted[5] | Investigated in Phase 2/3 trials[4] |
Experimental Protocols
The evaluation of MMP inhibitors relies on robust and standardized assays. Below are the methodologies for two common types of in vitro assays used to determine inhibitor potency (e.g., IC50 values).
Fluorometric Inhibitor Screening Assay (FRET-based)
This is a high-throughput method for measuring MMP activity and inhibition.
-
Principle: The assay utilizes a substrate consisting of a peptide sequence specific for the MMP of interest, flanked by a fluorescent group (fluorophore) and a quenching group. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.
-
Methodology:
-
Reagent Preparation: Reconstitute the lyophilized MMP enzyme and the FRET substrate in the provided assay buffer. Dilute the test inhibitor (e.g., this compound) to various concentrations.
-
Reaction Setup: In a 96-well microplate, add the MMP enzyme to wells containing either the assay buffer (uninhibited control), a known inhibitor (positive control), or the test inhibitor at various concentrations.
-
Incubation: Incubate the plate briefly (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm, depending on the fluorophore).[16]
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the uninhibited control. The IC50 value is calculated by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.
-
Colorimetric Inhibitor Screening Assay
This method is an alternative to fluorescence-based assays and is also suitable for high-throughput screening.
-
Principle: This assay uses a thiopeptide substrate where the MMP cleavage site is replaced by a thioester bond. When an MMP hydrolyzes this bond, it produces a sulfhydryl group. This group then reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is also present in the reaction mixture, to produce 2-nitro-5-thiobenzoic acid. This product is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[17]
-
Methodology:
-
Reagent Preparation: Prepare solutions of the MMP enzyme, thiopeptide substrate, DTNB, and the test inhibitor in assay buffer.
-
Reaction Setup: In a 96-well microplate, combine the MMP enzyme with varying concentrations of the test inhibitor or control solutions.
-
Initiation of Reaction: Add the thiopeptide substrate and DTNB mixture to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period.
-
Measurement: Read the absorbance of each well at 412 nm using a microplate reader.[17]
-
Data Analysis: The amount of color produced is proportional to the MMP activity. Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control and determine the IC50 value as described for the fluorometric assay.
-
Visualizing MMP Inhibition and Signaling
The following diagrams, created using the DOT language, illustrate key concepts in MMP inhibition and function.
References
- 1. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 7. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phase I/II trial of this compound, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study of intrapleural this compound (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. assaygenie.com [assaygenie.com]
- 17. 3.3. Matrix Metalloproteinase (MMP) Inhibition Assays [bio-protocol.org]
Assessing the Synergistic Effects of Batimastat with Radiotherapy: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the potential of combination therapies is paramount. This guide provides a comparative analysis of Batimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with radiotherapy. Due to the limited availability of direct comparative studies of this compound with radiotherapy, this guide also includes data on Marimastat, a structurally related and orally bioavailable MMP inhibitor, to offer a broader perspective on the synergistic potential of this class of drugs with radiation treatment.
Introduction to this compound and its Rationale for Radiotherapy Combination
This compound (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation of the extracellular matrix. This degradation is a key process in tumor invasion, metastasis, and angiogenesis. Radiotherapy, a cornerstone of cancer treatment, can paradoxically increase the expression and activity of certain MMPs, which has been linked to radioresistance and tumor progression. This provides a strong rationale for combining MMP inhibitors like this compound with radiotherapy to potentially enhance treatment efficacy. While this compound itself showed promise in preclinical models by inhibiting tumor regrowth and metastasis, its development was hampered by poor oral bioavailability, necessitating intraperitoneal administration in studies.
Comparative Analysis: this compound vs. Marimastat in Combination with Radiotherapy
While direct head-to-head preclinical data for this compound with radiotherapy is scarce, studies on the orally available analog, Marimastat, in combination with chemoradiotherapy offer valuable insights into the potential synergies.
Preclinical Efficacy
This compound: Preclinical studies have demonstrated that this compound can inhibit the local-regional regrowth of resected tumors and reduce the incidence, number, and volume of lung metastases in a breast cancer xenograft model. Its mechanism of action is linked to the inhibition of MMP activity and has been shown to influence signaling pathways such as MAPK/ERK and PI3K/AKT.
Marimastat: A study on a head and neck squamous cell carcinoma xenograft model showed that the combination of Marimastat with cisplatin and radiation resulted in a statistically significant delay in tumor growth compared to chemoradiation alone.
Quantitative Data Summary
| Treatment Group | Mean Tumor Doubling Time (Days) | Statistical Significance (vs. Cisplatin + Radiation) |
| Control (Vehicle) | Not Reported | - |
| Marimastat Alone | Not Reported | - |
| Cisplatin + Radiation | Not Reported | - |
| Marimastat + Cisplatin + Radiation | Significantly longer | p = 0.03 |
Table adapted from a study on Marimastat in a head and neck cancer xenograft model. A direct numerical value for doubling time was not provided in the abstract, but the statistical significance of the delay was highlighted.
Experimental Protocols
A detailed experimental protocol for combining an MMP inhibitor with radiotherapy is crucial for reproducibility and further research. The following is based on the preclinical study of Marimastat with chemoradiotherapy.
Objective: To assess the effect of combining a synthetic matrix metalloprotease inhibitor (Marimastat) and chemoradiation therapy on tumor growth in a murine model of head and neck squamous-cell carcinoma (SCC).
Animal Model:
-
Athymic, nude mice bearing SCC-1 xenografts.
Treatment Groups:
-
Control: Vehicle alone administered via a subcutaneous osmotic pump.
-
Marimastat alone: Marimastat at a dose of 8.7 mg/kg/day over a 14-day period via a subcutaneous osmotic pump.
-
Cisplatin + Radiation: 4 intraperitoneal doses of cisplatin (3 mg/kg) administered 1 hour before each fraction of radiation. Radiotherapy was given in 4 fractions of 2 Gy each on days 8, 12, 16, and 20 (total dose of 8 Gy).
-
Marimastat + Cisplatin + Radiation: Combination of the treatments in groups 2 and 3.
Tumor Growth Assessment:
-
Tumors were measured biweekly for 32 days.
-
Tumor size was calculated as the product of the two largest diameters.
-
Tumor doubling time was determined for each treatment group.
Toxicity Monitoring:
-
Mouse weight was monitored throughout the experiment.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of MMP inhibitors with radiotherapy is thought to involve multiple signaling pathways. Radiotherapy induces DNA damage and triggers stress responses in tumor cells, which can include the upregulation of MMPs. By inhibiting these MMPs, this compound and similar drugs may counteract this resistance mechanism. Furthermore, this compound's influence on the MAPK/ERK and PI3K/AKT pathways could potentiate the cytotoxic effects of radiation.
Caption: Putative signaling pathways affected by the combination of this compound and radiotherapy.
Experimental Workflow
The following diagram outlines a typical preclinical experimental workflow to assess the synergy between an MMP inhibitor and radiotherapy.
Caption: A generalized experimental workflow for assessing this compound and radiotherapy synergy.
Conclusion
The available preclinical evidence, particularly from studies with the related compound Marimastat, suggests that combining MMP inhibitors with radiotherapy holds promise for enhancing anti-tumor efficacy. The rationale is supported by the known mechanisms of both treatment modalities and their interplay in the tumor microenvironment. While the clinical development of early broad-spectrum MMP inhibitors like this compound faced challenges, the concept of targeting MMPs to overcome radioresistance remains a compelling area for further investigation. Future studies with more selective MMP inhibitors in combination with modern radiotherapy techniques could unlock the full potential of this therapeutic strategy. This guide provides a foundational understanding for researchers looking to explore this synergistic approach in their own work.
Validating Batimastat's Mechanism: A Comparative Guide to its MMP-Specific Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Batimastat's performance against other matrix metalloproteinase (MMP) inhibitors, supported by experimental data. We delve into the specifics of its mechanism of action, focusing on the validation of its role in inhibiting particular MMPs and its subsequent impact on cellular signaling pathways.
This compound (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis, making them a key target for therapeutic intervention.[1][2] This guide will compare this compound with its orally available analogue, Marimastat, and the broader-acting tetracycline antibiotic, Doxycycline, to validate the role of specific MMPs in this compound's mechanism of action.
Comparative Inhibitory Activity of MMP Inhibitors
The inhibitory potency of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of MMPs. The data presented below, collated from multiple studies, demonstrates the broad-spectrum yet potent activity of this compound and Marimastat, particularly against MMPs crucial for cancer progression.
| MMP Subtype | This compound IC50 (nM) | Marimastat IC50 (nM) | Doxycycline IC50 (µM) |
| MMP-1 (Collagenase-1) | 3[3] | 5[4] | >400 |
| MMP-2 (Gelatinase-A) | 4[3] | 6[4] | 56 |
| MMP-3 (Stromelysin-1) | 20[3] | 115[4] | 32 |
| MMP-7 (Matrilysin) | 6[3] | 13[4] | 28 |
| MMP-9 (Gelatinase-B) | 4[3] | 3[4] | - |
| MMP-14 (MT1-MMP) | - | 9[4] | - |
Table 1: Comparative IC50 Values of this compound and Alternative MMP Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Marimastat, and Doxycycline against various MMP subtypes. Lower IC50 values indicate greater potency.
Experimental Protocols
Validating the inhibitory activity of compounds like this compound relies on robust experimental methodologies. Below are detailed protocols for two key assays used to determine MMP inhibition.
In Vitro MMP Inhibition Assay (Fluorometric)
This assay quantitatively measures the ability of an inhibitor to block the activity of a purified MMP enzyme against a synthetic, fluorogenic substrate.
Materials:
-
Purified active MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
In the 96-well plate, add the diluted inhibitor solutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the purified MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 325/393 nm for a Mca/Dnp-FRET substrate) at 37°C for 30-60 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the inhibitory effect of compounds.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% gelatin
-
Sample buffer (non-reducing)
-
Cell culture supernatant or tissue extract containing MMPs
-
Washing buffer (e.g., 2.5% Triton X-100 in assay buffer)
-
Incubation buffer (assay buffer)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples (e.g., conditioned cell culture media) and mix with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions (i.e., without boiling and reducing agents).
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow enzyme renaturation.
-
Incubate the gel in incubation buffer at 37°C for 12-24 hours. During this time, the gelatinases will digest the gelatin in the gel. To test an inhibitor, it can be included in the incubation buffer.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands corresponds to the level of MMP activity.
Signaling Pathways and Experimental Workflows
The inhibition of MMPs by this compound has been shown to impact downstream cellular signaling pathways, notably the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[5][6][7][8]
References
- 1. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on this compound and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors [mdpi.com]
- 5. The synthetic metalloproteinase inhibitor this compound suppresses injury-induced phosphorylation of MAP kinase ERK1/ERK2 and phenotypic modification of arterial smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
Batimastat: A Gold Standard Positive Control for In Vitro MMP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and cancer research, the accurate assessment of matrix metalloproteinase (MMP) inhibition is critical. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM), a process fundamental to physiological and pathological processes, including tumor invasion and metastasis. Therefore, the identification of potent and specific MMP inhibitors is a key therapeutic strategy. To ensure the validity and reproducibility of in vitro MMP inhibition assays, the use of a reliable positive control is paramount. Batimastat (also known as BB-94) has long been established as a potent, broad-spectrum MMP inhibitor, making it an ideal candidate for this role.[1][2][3]
This guide provides a comprehensive comparison of this compound with other MMP inhibitors, supported by experimental data and detailed protocols, to assist researchers in selecting and utilizing it effectively as a positive control in their in vitro assays.
Performance Comparison of MMP Inhibitors
This compound's efficacy as a broad-spectrum MMP inhibitor is well-documented, with low nanomolar IC50 values against several key MMPs.[1][2][4] To provide a clear perspective on its performance, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used MMP inhibitors against a panel of MMPs.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) |
| This compound (BB-94) | 3 nM [1][4] | 4 nM [1][4] | 20 nM [1][4] | 6 nM [1][4] | 4 nM [1][4] |
| Marimastat (BB-2516) | 5 nM | 6 nM | 230 nM | 13 nM | 3 nM |
| Ilomastat (GM6001) | 1.5 nM | 1.1 nM | 1.9 nM | 3.7 nM (Ki) | 0.5 nM |
| Tanomastat (BAY 12-9566) | >10,000 nM (Ki) | 11 nM (Ki) | 143 nM (Ki) | - | 301 nM (Ki) |
Note: Data is presented as IC50 values unless otherwise stated as Ki (inhibition constant). Values are compiled from various sources and may vary depending on assay conditions.
Experimental Protocols
A robust and reproducible in vitro MMP inhibition assay is essential for evaluating the potency of novel inhibitors. The following is a detailed protocol for a generic fluorescence resonance energy transfer (FRET)-based MMP assay, incorporating this compound as a positive control.
Preparation of Reagents
-
Assay Buffer: Prepare a suitable assay buffer, typically Tris-HCl based, containing CaCl2, ZnCl2, and a detergent like Brij-35. The optimal pH is generally between 7.0 and 8.0.
-
MMP Enzyme: Reconstitute the lyophilized active form of the desired MMP in assay buffer to a stock concentration. Aliquot and store at -80°C.
-
Fluorogenic Substrate: Dissolve a FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
This compound Positive Control:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1][2] this compound has a molecular weight of 477.64 g/mol .[1][2]
-
For a 10 mM stock, dissolve 4.78 mg of this compound in 1 mL of DMSO.
-
Further dilute this stock solution in assay buffer to create a range of working concentrations for generating a dose-response curve (e.g., from 1 nM to 10 µM).
-
-
Test Compounds: Prepare stock solutions of your test compounds in DMSO and dilute them similarly to this compound.
Assay Procedure (96-well plate format)
-
Enzyme Preparation: On the day of the experiment, thaw the MMP enzyme aliquot on ice and dilute it in cold assay buffer to the desired working concentration.
-
Plate Setup:
-
Blank wells: Add 50 µL of assay buffer and 50 µL of substrate working solution.
-
Negative Control (Enzyme activity without inhibitor): Add 50 µL of diluted MMP enzyme and 50 µL of assay buffer (with the same percentage of DMSO as the inhibitor wells).
-
Positive Control (this compound): Add 50 µL of diluted MMP enzyme and 50 µL of each this compound working concentration.
-
Test Compound wells: Add 50 µL of diluted MMP enzyme and 50 µL of each test compound working concentration.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the fluorogenic substrate working solution to all wells except the blank. The final volume in each well should be 150 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET substrate (e.g., Ex/Em = 328/393 nm for the Mca/Dpa pair).
-
Data Acquisition: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of MMP inhibition, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Batimastat
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of Batimastat (BB-94), a potent broad-spectrum matrix metalloproteinase (MMP) inhibitor. Adherence to these procedures will minimize risk and ensure compliance with safety regulations.
This compound is a toxic compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is handled and disposed of with the utmost care.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Handling should only be performed by personnel trained and familiar with the handling of potent active pharmaceutical ingredients[2].
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact[2].
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a self-contained breathing apparatus should be worn[2][3].
Safe Handling Practices:
-
Avoid all direct contact with the skin, eyes, and clothing[1][3].
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation[1][3].
-
Do not eat, drink, or smoke in the area where this compound is being handled[1].
Spill Management
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear the appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for hazardous waste.
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Disposal Procedures
The primary principle for the disposal of this compound is to avoid environmental release[1]. Due to its toxicity, it must be disposed of as hazardous waste.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Place all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials, into a clearly labeled, sealed container.
-
The container should be robust and leak-proof.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and "this compound."
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Never dispose of this compound down the drain or in the regular trash.
-
Chemical and Physical Properties of this compound
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C23H31N3O4S2[1][4][5] |
| Molecular Weight | 477.64 g/mol [1][4] |
| Appearance | Solid powder |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO[4][6][7] |
| Storage Temperature | -20°C as a powder[1][6] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound(BB-94)|130370-60-4|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | C23H31N3O4S2 | CID 5362422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 7. This compound | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
Personal protective equipment for handling Batimastat
Essential Safety and Handling Guide for Batimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (BB-94). As a potent, toxic, and pharmaceutically active ingredient, strict adherence to these procedural steps is essential to ensure personnel safety and prevent environmental contamination.[1] this compound is classified as a hazardous compound, being harmful if swallowed, a moderate to severe irritant to the skin and eyes, and very toxic to aquatic life with long-lasting effects.[1][2]
Hazard and Exposure Summary
Properly understanding the risks associated with this compound is the first step in safe handling. The following table summarizes its primary hazards.
| Hazard Type | Description | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Acute Tox. 4 | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[2] |
| Skin & Eye Irritation | Moderate to severe irritant to the skin and eyes.[1] | Skin Irrit. 2, Eye Irrit. 2A | P264: Wash skin thoroughly after handling.[2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] |
| Respiratory Hazard | Avoid breathing dust, fumes, or aerosols.[3] May emit toxic fumes under fire conditions.[1] | - | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2] | Aquatic Acute 1, Aquatic Chronic 1 | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to minimize exposure. All personnel must be trained on the correct procedures for donning and doffing PPE.
| Task / Scenario | Required Personal Protective Equipment |
| Routine Laboratory Handling (Weighing, preparing solutions in a ventilated enclosure) | Gloves: Two pairs of chemotherapy-rated nitrile gloves.[4] Body: Lab coat with long sleeves and tight-fitting cuffs.[5] Eye/Face: ANSI-rated safety glasses with side shields or splash goggles.[5][6] Respiratory: Not required if handled within a certified chemical fume hood or other ventilated enclosure. |
| Accidental Spill Cleanup | Gloves: Two pairs of industrial-thickness nitrile or rubber gloves.[7] Body: Liquid-tight protective gown with long sleeves.[5] Overshoes may be required for large spills.[5] Eye/Face: Chemical splash goggles and a face shield.[4][6] Respiratory: A minimum of an N95 or FFP3 respirator is required.[4][5] For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) should be used.[1] |
Operational and Disposal Plans
Standard Handling Protocol
Handling of this compound should only be performed by personnel trained in the procedures for potent pharmaceutical ingredients.[1]
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or powder containment hood to avoid dust and aerosol formation.[2]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above for routine handling.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or boat within the ventilated enclosure to minimize contamination.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing or aerosolization.
-
Post-Handling: After use, wipe down the work surface with an appropriate deactivating agent (if available) or 70% ethanol.
-
Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated exterior. Remove gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][3]
Accidental Spill Response Plan
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
-
Evacuate & Alert: Immediately alert others in the area. Evacuate the immediate vicinity of the spill.
-
Secure the Area: Cordon off the spill area to prevent entry.
-
Don PPE: Retrieve the spill kit and don the appropriate PPE for spill cleanup, including respiratory protection.[5]
-
Containment: For liquid spills, cover with an absorbent material from the spill kit. For powder spills, gently cover with damp paper towels to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials using a scoop or shovel and place them into a designated, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal the hazardous waste container and dispose of it according to institutional and local regulations.[2][3]
-
Report: Report the incident to the laboratory supervisor and institutional safety office.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound(BB-94)|130370-60-4|MSDS [dcchemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pogo.ca [pogo.ca]
- 5. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 6. m.youtube.com [m.youtube.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
